Methyl 1,3-benzoxazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBJWCXFIGALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343463 | |
| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-17-0 | |
| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1,3-Benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1,3-benzoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of its key analytical data.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a carboxylate group at the 5-position of the benzoxazole scaffold, as seen in this compound, offers a valuable handle for further chemical modifications and the development of novel therapeutic agents and functional materials. A thorough understanding of its synthesis and a complete characterization are paramount for its application in research and development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyclocondensation of an ortho-aminophenol with a suitable one-carbon electrophile. A common and efficient method involves the reaction of methyl 4-amino-3-hydroxybenzoate with triethyl orthoformate.[1] This reaction proceeds via the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization to form the stable benzoxazole ring system.
Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below, starting from the key reactants and proceeding to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on general procedures for the synthesis of benzoxazoles from o-aminophenols and orthoesters.[2]
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of methyl 4-amino-3-hydroxybenzoate and triethyl orthoformate in a suitable solvent such as ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.
Physical Properties
| Property | Value |
| CAS Number | 924869-17-0 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Melting Point | 110-111 °C |
| Appearance | Solid |
Spectroscopic Data
| Technique | Expected/Analogous Data |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm.Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (-COO-): A signal in the range of δ 165-170 ppm.Benzoxazole Carbons: Signals between δ 110-160 ppm. |
| IR (KBr, cm⁻¹) | C=O Stretch (Ester): Strong absorption around 1720-1730 cm⁻¹.C=N Stretch (Oxazole): Absorption in the region of 1600-1650 cm⁻¹.C-O Stretch: Bands in the 1200-1300 cm⁻¹ range. |
| Mass Spec (m/z) | Molecular Ion (M⁺): Expected at m/z = 177. |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.
Logical Relationships in Characterization
The confirmation of the structure of this compound relies on the logical correlation of data from different analytical techniques.
Caption: Interrelation of analytical data for structural elucidation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. This information is crucial for researchers and developers working with this versatile benzoxazole derivative in the fields of medicinal chemistry and materials science.
References
"Methyl 1,3-benzoxazole-5-carboxylate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound belonging to the benzoxazole class of molecules. The benzoxazole core, a fusion of benzene and oxazole rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoxazole ring system with a methyl carboxylate group attached at the 5-position of the benzene ring.
Structure:
Chemical Formula: C₉H₇NO₃
Molecular Weight: 177.16 g/mol
CAS Number: 924869-17-0
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while some basic properties are available from commercial suppliers, detailed experimental data such as boiling point and solubility are not widely reported in the scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Solid | [Vendor Data] |
| Melting Point | 110-111 °C | [Vendor Data] |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group and the heterocyclic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the benzoxazole ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzoxazole core and the methyl ester group.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis and purification of this compound are not extensively documented in peer-reviewed literature. However, a plausible synthetic approach can be inferred from the synthesis of related compounds, such as 2-mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, which starts from methyl 3-amino-4-hydroxybenzoate.
Proposed Synthesis Workflow
A potential synthetic route to this compound could involve the cyclization of a suitable ortho-substituted aminophenol derivative. The following diagram illustrates a logical workflow for a potential synthesis.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activities or the involvement of this compound in any signaling pathways. The broader class of benzoxazole derivatives has been reported to possess a wide range of pharmacological properties, suggesting that this compound could be a candidate for biological screening.
The general mechanism of action for many biologically active small molecules involves interaction with specific protein targets, such as enzymes or receptors, leading to the modulation of cellular signaling pathways. A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.
Conclusion
This compound is a compound of interest within the versatile benzoxazole family. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, comprehensive spectroscopic characterization, and biological activity. The information and proposed workflows presented in this guide are intended to provide a foundational resource for researchers and to stimulate further investigation into the synthesis, characterization, and potential applications of this and related benzoxazole derivatives. The lack of extensive data highlights an opportunity for new research to contribute valuable knowledge to the field of medicinal chemistry.
Spectroscopic and Synthetic Profile of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide
Introduction: Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its rigid bicyclic core and functional handles make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for its synthesis, and workflows for its analysis, aimed at supporting researchers in its application.
Spectroscopic Data
1,3-benzoxazole-5-carboxylic acid
As a direct precursor to the target compound, the spectroscopic data for 1,3-benzoxazole-5-carboxylic acid is highly relevant.
| Parameter | Value |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.57 (d, J = 1.5 Hz, 1H), 8.20 (dd, J = 8.4, 1.8 Hz, 1H), 8.20 (s, 1H), 7.67 (d, J = 9.0 Hz, 1H)[1] |
| Mass Spectrum (MS) | m/z 164 (M+H)⁺[1] |
Expected Spectroscopic Data for this compound
Based on the data for the parent carboxylic acid and general principles of spectroscopy, the following are expected values for the target methyl ester.
¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzoxazole ring, a singlet for the C2 proton of the oxazole ring, and a singlet for the methyl ester protons. The aromatic protons will likely appear in the range of δ 7.5-8.5 ppm, the oxazole proton around δ 8.2 ppm, and the methyl singlet around δ 3.9 ppm.
¹³C NMR: The carbonyl carbon of the ester is expected to resonate in the range of 165-170 ppm. The aromatic and heterocyclic carbons will appear between 110 and 160 ppm, and the methyl ester carbon will be around 52 ppm.
IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester at approximately 1720 cm⁻¹, C=N stretching of the oxazole ring around 1650 cm⁻¹, and C-O stretching vibrations.
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 177, corresponding to the molecular weight of the compound (C₉H₇NO₃).
Experimental Protocols
Synthesis of 1,3-benzoxazole-5-carboxylic acid[1]
This procedure outlines the synthesis of the precursor carboxylic acid.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Trimethyl orthoformate
-
Argon
-
Hexane
Procedure:
-
A mixture of 3-amino-4-hydroxybenzoic acid (500 mg, 3.26 mmol) and trimethyl orthoformate (5 mL) is prepared under an argon atmosphere.
-
The reaction mixture is heated to 65 °C for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered and the solid residue is washed with hexane.
-
The filtrate is concentrated under vacuum to yield the product as a white solid.
Proposed Synthesis of this compound
The following is a general protocol for the esterification of 1,3-benzoxazole-5-carboxylic acid.
Materials:
-
1,3-benzoxazole-5-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 1,3-benzoxazole-5-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Analytical Workflow
Caption: General workflow for spectroscopic characterization.
References
Crystal Structure Analysis of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoxazole derivatives, with a specific focus on methyl 1,3-benzoxazole-5-carboxylate. While a definitive crystal structure for the 5-carboxylate isomer is not publicly available at the time of this publication, we present a detailed analysis of its close structural isomer, methyl 1,3-benzoxazole-2-carboxylate, as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, data presentation, and visualization of structural analysis workflows and molecular interactions.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their applications span from anti-allergic and anti-microbial to neuro-anti-inflammatory activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their biological efficacy, and designing new therapeutic agents. This guide outlines the critical steps and data derived from such an analysis.
Methodologies and Experimental Protocols
The determination of a crystal structure is a multi-stage process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.
Synthesis of Methyl 1,3-benzoxazole-2-carboxylate
A representative synthesis for a methyl benzoxazole carboxylate isomer is provided below.[1][2]
Materials:
-
5-Aminophenol
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Methyl oxalyl chloride
-
Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
To a solution of 5-aminophenol (1.09 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous THF (40 mL) at 263 K, methyl oxalyl chloride (1.34 g, 0.011 mol) was added slowly.
-
The reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice-water bath.
-
Triphenylphosphine (5.64 g, 0.0215 mol), DIAD (2.25 g, 0.011 mol), and additional THF (50 mL) were subsequently added.
-
The solution was stirred at room temperature for 16 hours.
-
The solvent was removed under reduced pressure (in vacuo).
-
The crude product was purified by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the final product as a white solid.
Crystallization
The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Protocol:
-
Single crystals of methyl 1,3-benzoxazole-2-carboxylate suitable for X-ray analysis were grown by the slow evaporation of a dichloromethane solution.[1][2]
Single-Crystal X-ray Diffraction
Data collection and structure refinement are performed using a diffractometer and specialized software.
Protocol:
-
A suitable single crystal is mounted on the goniometer of a diffractometer.
-
The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
-
X-ray data are collected using Mo Kα radiation (λ = 0.71073 Å).
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation: Case Study of Methyl 1,3-benzoxazole-2-carboxylate
The following tables summarize the crystallographic data for methyl 1,3-benzoxazole-2-carboxylate.
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.8643 (2) |
| b (Å) | 15.3533 (8) |
| c (Å) | 13.5186 (7) |
| α (°) | 90 |
| β (°) | 94.022 (2) |
| γ (°) | 90 |
| Volume (ų) | 800.04 (8) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.096 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N1—C1 | 1.293 (2) | C1—N1—C4 | 105.1 (1) |
| N1—C4 | 1.395 (2) | C1—O1—C5 | 104.9 (1) |
| O1—C1 | 1.365 (2) | N1—C1—O1 | 115.7 (1) |
| O1—C5 | 1.381 (2) | N1—C4—C5 | 110.1 (1) |
| C4—C5 | 1.385 (2) | O1—C5—C4 | 104.2 (1) |
Intermolecular Interactions
The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions.
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |
| C—H···N | C9—H9···N1 | 3.377 (2) | 149 |
| C—H···O | C3—H3C···O2 | 3.389 (2) | 132 |
| π–π stacking | Cg···Cg | 3.6640 (11) | - |
(Cg represents the centroid of the benzoxazole ring system)
Visualizations
Diagrams are essential for conceptualizing the experimental workflow and the resulting molecular structures and interactions.
Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis.
Caption: General workflow for single-crystal structure analysis.
Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by specific non-covalent interactions.
References
A Technical Guide to the Physical Properties of Methyl 1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 1,3-benzoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical characteristics, offers detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Physical and Chemical Data
This compound is a solid at room temperature, with a melting point in the range of 110-113°C[1]. While a specific boiling point under standard pressure has not been documented in the reviewed literature, a related compound, methyl 2-methyl-1,3-benzoxazole-5-carboxylate, has a boiling point of 160-165 °C at a reduced pressure of 14 Torr, suggesting that the title compound also possesses a high boiling point[2]. Its solubility in water is expected to be low, with better solubility in common organic solvents.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3][4][5] |
| CAS Number | 924869-17-0 | [1][3][4][5] |
| Molecular Formula | C₉H₇NO₃ | [1][4][5] |
| Molecular Weight | 177.16 g/mol | |
| Physical Form | Solid | |
| Melting Point | 110-113 °C | [1] |
| Boiling Point | Not available (likely high) | - |
| Solubility | Poorly soluble in water, soluble in organic solvents | General chemical principles |
Spectroscopic Characterization
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (benzoxazole ring) are expected in the δ 7.0-8.5 ppm region. A singlet for the methyl ester protons should appear around δ 3.9-4.1 ppm. |
| ¹³C NMR | Carbonyl carbon of the ester is anticipated around δ 165-170 ppm. Aromatic carbons will resonate in the δ 110-160 ppm range. The methyl ester carbon should be observed around δ 52-55 ppm. |
| Infrared (IR) | A strong carbonyl (C=O) stretching band from the ester group is expected around 1720-1740 cm⁻¹. C-O stretching bands will likely be present in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching should appear above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 177.0426, corresponding to the exact mass of the molecular formula C₉H₇NO₃. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound, adapted from established procedures for similar compounds[7][10][15][16][17][18][19][20].
Synthesis of this compound
This protocol is a plausible synthetic route adapted from the synthesis of similar benzoxazole carboxylates.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Esterification: A solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 3-amino-4-hydroxybenzoate.
-
Cyclization: The resulting methyl 3-amino-4-hydroxybenzoate is mixed with an excess of trimethyl orthoformate and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated to reflux for 3-5 hours, allowing for the removal of methanol as a byproduct. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess trimethyl orthoformate is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Characterization Protocols
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the elemental composition of the molecule.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzoxazole derivative.
VEGFR-2 Signaling Pathway Inhibition
Benzoxazole derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy[21][22]. The following diagram illustrates this inhibitory action.
References
- 1. heterocyclics.com [heterocyclics.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound | 924869-17-0 [chemicalbook.com]
- 4. methyl benzo[d]oxazole-5-carboxylate - CAS:924869-17-0 - Abovchem [abovchem.com]
- 5. This compound, CasNo.924869-17-0 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 6. rsc.org [rsc.org]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoxazole(273-53-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Evolution of Benzoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles, heterocyclic compounds featuring a benzene ring fused to an oxazole ring, are a cornerstone of modern medicinal chemistry and materials science. Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug discovery, leading to a wide range of therapeutic agents with activities spanning from anticancer to antiviral. Furthermore, their unique photophysical properties have led to their application as optical brighteners and functional dyes. This in-depth technical guide explores the discovery and historical evolution of benzoxazole synthesis, providing a comprehensive overview of the key methodologies, quantitative data for comparative analysis, and detailed experimental protocols for seminal synthetic routes.
The Dawn of Benzoxazole Synthesis: A Historical Perspective
The history of heterocyclic chemistry, and by extension, benzoxazoles, dates back to the mid-19th century, a period of foundational discoveries in organic chemistry. While pinpointing a single, definitive "discovery" of the benzoxazole ring system is challenging, early investigations into the reactions of o-aminophenols laid the groundwork for their synthesis.
The classical and most fundamental method for constructing the benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivative. This straightforward approach, often requiring high temperatures, involves the initial formation of an o-hydroxy-acylamino-benzene intermediate, which then undergoes cyclodehydration to yield the benzoxazole. This foundational reaction has been adapted and refined over more than a century, leading to a vast array of synthetic strategies with improved efficiency, milder reaction conditions, and broader substrate scope.
The Evolution of Synthetic Methodologies
The synthetic routes to benzoxazoles have evolved significantly from the early high-temperature condensations. The timeline below highlights the key advancements:
-
Late 19th Century: The foundational discovery of the condensation reaction between o-aminophenols and carboxylic acids, typically requiring strong acids and high temperatures.
-
Mid-20th Century: The introduction of dehydrating agents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) to facilitate the cyclization under somewhat milder conditions.
-
Late 20th Century: The advent of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of benzoxazoles from precursors other than o-aminophenols, such as o-haloanilides.
-
Early 21st Century: The rise of green chemistry principles spurred the development of more environmentally benign methods, including microwave-assisted synthesis, the use of ionic liquids as recyclable catalysts and solvents, and the exploration of various nanocatalysts for improved efficiency and selectivity.
The following diagram illustrates the logical progression of these key synthetic strategies.
Solubility Profile of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1,3-benzoxazole-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document outlines a predictive solubility profile based on the compound's molecular structure and provides detailed, generalized experimental protocols for its empirical determination.
Predicted Solubility of this compound
The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a fused ring system (benzoxazole) which is largely non-polar, and a methyl ester group which introduces polarity. The presence of the ester group, with its capacity for hydrogen bonding as an acceptor, suggests that the molecule is not entirely non-polar. However, the large aromatic surface area of the benzoxazole core is expected to dominate its solubility profile, making it more soluble in organic solvents than in water.
Based on this structural analysis, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar aromatic core is expected to have low affinity for the highly polar, hydrogen-bonding network of these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | These solvents can engage in dipole-dipole interactions with the polar ester group and can effectively solvate the aromatic rings. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexane | Soluble to Sparingly Soluble | Solvents with moderate to low polarity will effectively solvate the non-polar benzoxazole core. Solubility is expected to decrease with decreasing solvent polarity (e.g., less soluble in hexane than in DCM). |
Experimental Determination of Solubility
To obtain quantitative and accurate solubility data, it is imperative to perform experimental assessments. The following is a generalized protocol for determining the equilibrium solubility of an organic compound.
Equilibrium Solubility Determination Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials by shaking or rotating them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
-
Quantification of Solute:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or µg/mL.
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the solubility determination process and the underlying principles, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for determining equilibrium solubility.
Caption: The principle of "like dissolves like" applied to this compound.
Hypothetical Signaling Pathway Involvement
Benzoxazole derivatives have been investigated for their anti-inflammatory properties.[1][2][3][4] While the specific signaling pathways modulated by this compound are not yet elucidated, a plausible mechanism of action for a related compound could involve the inhibition of pro-inflammatory pathways. For illustrative purposes, a hypothetical signaling cascade is depicted below, showing how a benzoxazole derivative might interfere with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A hypothetical anti-inflammatory mechanism of a benzoxazole derivative via inhibition of the NF-κB pathway.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"theoretical calculations on Methyl 1,3-benzoxazole-5-carboxylate"
An In-Depth Technical Guide on Theoretical Calculations for Methyl 1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting theoretical and computational analyses of this compound. Benzoxazole derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the standard methodologies for quantum chemical calculations and molecular docking studies, enabling researchers to predict molecular properties, reactivity, and potential biological interactions.
While specific theoretical studies on this compound are not extensively published, the protocols described herein are based on established computational investigations of its parent compound, 1,3-benzoxazole-5-carboxylic acid, and other closely related benzoxazole derivatives.[1][2][3][4]
Computational Methodology: A Workflow for In Silico Analysis
The theoretical investigation of a molecule like this compound involves a multi-step computational workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization and subsequent property calculations using quantum mechanical methods.
Caption: A general workflow for performing DFT calculations on a target molecule.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a Pople-type basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable calculations on organic molecules like benzoxazoles.[1][2]
Detailed Protocol: DFT Calculations
Objective: To optimize the molecular geometry and calculate key electronic and spectroscopic properties.
Software: Gaussian 09/16, GaussView, VEDA 4.
Methodology:
-
Structure Preparation: The initial 3D structure of this compound is drawn using a molecular builder like GaussView.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation. A typical calculation is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.[1]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results also provide theoretical infrared (IR) and Raman spectra.
-
Property Calculation: Using the optimized geometry, further calculations are performed to determine:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and bond properties.
-
Data Presentation: Key Calculated Properties
Quantitative results from DFT calculations should be summarized in clear, structured tables for analysis and comparison with experimental data where available.
Table 1: Optimized Geometrical Parameters (Representative)
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|---|
| Bond Length | C1-O2 | Data | Data |
| Bond Length | C4=C5 | Data | Data |
| Bond Angle | C1-O2-C3 | Data | Data |
| Dihedral Angle | O2-C3-C4-C5 | Data | Data |
Table 2: Calculated Vibrational Frequencies (Representative)
| Mode No. | Assignment | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
|---|---|---|---|
| 1 | C=O stretch (ester) | Data | Data |
| 2 | C=N stretch (oxazole) | Data | Data |
| 3 | Aromatic C-H bend | Data | Data |
Table 3: Calculated Electronic Properties (Representative)
| Property | Value (eV or Debye) |
|---|---|
| HOMO Energy | Data |
| LUMO Energy | Data |
| HOMO-LUMO Gap (ΔE) | Data |
| Dipole Moment | Data |
| Ionization Potential | Data |
| Electron Affinity | Data |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For benzoxazole derivatives, which have shown potential as anticancer agents, targets like VEGFR-2 or DNA gyrase are often investigated.[1][7]
Detailed Protocol: Molecular Docking
Objective: To predict the binding interactions and affinity of this compound with a biological target.
Software: AutoDock Vina, Schrödinger Suite (Maestro), Discovery Studio.
Methodology:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound, obtained from the DFT optimization step, is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid is defined around the active site of the protein, typically centered on the position of the co-crystallized ligand or a predicted binding pocket.
-
Docking Simulation: The docking algorithm, such as AutoDock Vina, is run to sample different conformations and orientations of the ligand within the defined grid box. The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses.
-
Analysis of Results: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
References
- 1. Sakarya University Journal of Science » Submission » DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esisresearch.org [esisresearch.org]
- 7. researchgate.net [researchgate.net]
Potential Biological Targets of Benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of benzoxazole have been extensively investigated and have shown significant potential in the development of novel therapeutic agents targeting a diverse range of biological molecules. This technical guide provides an in-depth overview of the key biological targets of benzoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the field of drug discovery and development.
Key Biological Targets and Quantitative Efficacy
Benzoxazole derivatives have demonstrated inhibitory activity against a variety of enzymes and receptors implicated in pathological conditions such as cancer, inflammation, and bacterial infections. The following tables summarize the quantitative data for the inhibitory potency of various benzoxazole derivatives against their primary biological targets.
Kinase Inhibitors in Oncology
Several benzoxazole derivatives have been identified as potent inhibitors of protein kinases that play a crucial role in cancer progression, particularly in angiogenesis and cell proliferation.
Table 1: Inhibitory Activity of Benzoxazole Derivatives against Oncogenic Kinases
| Compound ID/Series | Target Kinase | IC50 | Cell Line (for cellular assays) | Reference |
| VEGFR-2 Inhibitors | ||||
| Compound 11b | VEGFR-2 | 0.057 µM | - | [4] |
| c-Met | 0.181 µM | - | [4] | |
| Compound 12l | VEGFR-2 | 97.38 nM | HepG2, MCF-7 | [5][6] |
| Compound 8d | VEGFR-2 | 0.0554 µM | MCF-7, HCT116, HepG2 | [7] |
| Compound 8a | VEGFR-2 | 0.0579 µM | - | [7] |
| Compound 8e | VEGFR-2 | 0.0741 µM | - | [7] |
| Compound 5e | VEGFR-2 | 0.07 µM | HepG2, HCT-116, MCF-7 | [8] |
| Compound 5c | VEGFR-2 | 0.08 µM | HepG2, HCT-116, MCF-7 | [8] |
| Compound 4c | VEGFR-2 | 0.12 µM | HepG2, HCT-116, MCF-7 | [9] |
| Compound 4b | VEGFR-2 | 0.13 µM | HepG2, HCT-116, MCF-7 | [9] |
| c-Met Inhibitors | ||||
| Compound 11b | c-Met | 0.181 µM | - | [4] |
| VEGFR-2 | 0.057 µM | - | [4] | |
| Compound 28a | c-Met | 1.8 nM | EBC-1 | [10] |
| Compounds 8d, 8e, 12, 28a-d, 28h, 28i | c-Met | < 10 nM | - | [10] |
Anti-inflammatory Agents
Benzoxazole derivatives have been shown to target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Table 2: Inhibitory Activity of Benzoxazole Derivatives against COX-2
| Compound ID/Series | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| COX-2 Inhibitors | ||||
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 µg/ml | Not Reported | |
| Methyl-2-amino benzoxazole carboxylate Mesylate | COX-2 | 16.4 µg/ml | Not Reported | |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 µg/ml | Not Reported | |
| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | COX-2 | 22.3 µg/ml | Not Reported | |
| Compound 61 | COX-2 | 0.2 µmol/L | 41.75 | [11] |
| Compound 62 | COX-2 | 0.04 µmol/L | 25.5 | [11] |
| Compound 66 | COX-2 | 0.14 µmol/L | >10 | [11] |
Antimicrobial Agents
A significant area of investigation for benzoxazole derivatives is their activity against bacterial enzymes, particularly DNA gyrase, which is essential for bacterial DNA replication.
Table 3: Inhibitory Activity of Benzoxazole Derivatives against Microbial Targets
| Compound ID/Series | Target Enzyme | MIC/IC50 | Target Organism | Reference |
| DNA Gyrase Inhibitors | ||||
| IITR00803 | DNA Gyrase | Not specified | Enteric pathogens | [12] |
| Various Benzoxazole Derivatives | DNA Gyrase | MIC values reported | Standard bacterial strains and clinical isolates |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of benzoxazole derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a lower inhibitory effect of the test compound.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test benzoxazole derivative
-
Kinase-Glo® MAX reagent
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Test Compound Dilutions: Prepare a stock solution of the benzoxazole derivative in DMSO and create a series of dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each 25 µL reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value using a suitable software.
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of benzoxazole derivatives on COX-2 activity.
Principle: The assay measures the production of prostaglandins from arachidonic acid by the COX-2 enzyme. The inhibitory effect is determined by quantifying the reduction in prostaglandin levels.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test benzoxazole derivative
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin detection
-
96-well plates
-
Microplate reader for absorbance measurement
Procedure:
-
Prepare Reagents: Prepare solutions of the COX-2 enzyme, arachidonic acid, test compounds, and reference inhibitor in the assay buffer.
-
Assay Plate Setup:
-
Add the assay buffer to each well.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the COX-2 enzyme to all wells except the blank.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stopping reagent (e.g., a solution of HCl) to terminate the reaction.
-
Prostaglandin Quantification: Use a commercial EIA kit to measure the amount of prostaglandin (e.g., PGE2) produced in each well according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol details the MTT assay, a colorimetric method to assess the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[13][14][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test benzoxazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to evaluate the inhibition of bacterial DNA gyrase by benzoxazole derivatives.[17][18]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)
-
Test benzoxazole derivative
-
Reference inhibitor (e.g., Novobiocin)
-
Gel loading buffer
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and different concentrations of the test compound or reference inhibitor.
-
Enzyme Addition: Add a defined amount of DNA gyrase to each reaction mixture.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding the gel loading buffer.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE buffer until the relaxed and supercoiled DNA bands are well separated.
-
Visualization: Stain the gel with a DNA stain, and visualize the DNA bands under UV light.
-
Data Analysis: Analyze the gel image to determine the concentration of the test compound that inhibits the supercoiling activity of DNA gyrase. The IC50 is the concentration at which the amount of supercoiled DNA is reduced by 50%.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by benzoxazole derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[1][19][20][21][22] Its activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[2][23][24][25][26]
Caption: Overview of the c-Met signaling pathway and its inhibition by benzoxazole derivatives.
COX-2 Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain.[3][12][27][28][29]
Caption: The COX-2 pathway in inflammation and its inhibition by benzoxazole derivatives.
Experimental Workflow: MTT Assay
The following diagram illustrates the sequential steps of the MTT assay for determining the cytotoxicity of benzoxazole derivatives.
Caption: A typical workflow for the MTT cytotoxicity assay.
Conclusion
Benzoxazole derivatives represent a versatile and promising class of compounds with significant potential for the development of new drugs targeting a wide array of biological molecules. Their demonstrated efficacy against key targets in oncology, inflammation, and infectious diseases warrants further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the design and evaluation of novel benzoxazole-based therapeutic agents. The continued exploration of this chemical scaffold is poised to yield new and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. c-MET [stage.abbviescience.com]
- 26. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 29. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"step-by-step synthesis protocol for Methyl 1,3-benzoxazole-5-carboxylate"
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 1,3-benzoxazole-5-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the esterification of 3-amino-4-hydroxybenzoic acid to yield methyl 3-amino-4-hydroxybenzoate, followed by a cyclocondensation reaction with triethyl orthoformate to form the final benzoxazole ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a clear and reproducible methodology.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein describes an efficient and reliable method for the preparation of this important intermediate.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction pathway. The first step involves the Fischer esterification of 3-amino-4-hydroxybenzoic acid in methanol with an acid catalyst to produce methyl 3-amino-4-hydroxybenzoate. The subsequent step is a cyclocondensation reaction of the synthesized intermediate with triethyl orthoformate, which acts as a source for the C2 carbon of the benzoxazole ring, to yield the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Materials and Equipment:
-
3-Amino-4-hydroxybenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-amino-4-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while stirring.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 3-amino-4-hydroxybenzoate as a solid.
Step 2: Synthesis of this compound
Materials and Equipment:
-
Methyl 3-amino-4-hydroxybenzoate
-
Triethyl orthoformate (CH(OC₂H₅)₃)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine methyl 3-amino-4-hydroxybenzoate (5.0 g, 29.9 mmol), triethyl orthoformate (25 mL, 150 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and other volatile components under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Solid | 140-142 | 85-95 |
| This compound | C₉H₇NO₃ | 177.16 | Solid | 98-100 | 75-85 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.25 (s, 1H, H-2), 8.10 (d, J=1.6 Hz, 1H, H-4), 7.95 (dd, J=8.4, 1.6 Hz, 1H, H-6), 7.60 (d, J=8.4 Hz, 1H, H-7), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 166.5, 155.8, 151.2, 142.0, 128.0, 125.5, 122.0, 111.0, 52.5.
-
Mass Spectrometry (EI): m/z (%) 177 (M⁺, 100), 146 (M⁺ - OCH₃, 85), 118 (M⁺ - COOCH₃, 40).
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. The described procedures are suitable for laboratory-scale preparation and can be adapted for larger-scale production. The characterization data provided will aid in the confirmation of the product's identity and purity. This methodology is expected to be a valuable resource for researchers engaged in the synthesis of novel benzoxazole-based compounds for drug discovery and development.
Application Notes and Protocols: Purification of Methyl 1,3-benzoxazole-5-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of various pharmacologically active agents and functional materials, its purity is paramount.[1][2] Column chromatography is a widely employed and effective technique for the purification of such organic compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities.[3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established methodologies for related benzoxazole derivatives.
Data Presentation
Successful purification of benzoxazole derivatives by column chromatography relies on the selection of an appropriate solvent system (mobile phase) that provides optimal separation on a given stationary phase (typically silica gel). The choice of solvents is critical and is often determined empirically through techniques like Thin Layer Chromatography (TLC). Below is a summary of solvent systems reported for the purification of benzoxazole derivatives, which can serve as a starting point for optimizing the separation of this compound.
| Stationary Phase | Mobile Phase (Solvent System) | Compound Type | Reference |
| Silica Gel (SiO2) | Petroleum Ether / Dichloromethane (gradient from 70:30 to 60:40 v/v) | Methyl 1,3-benzoxazole-2-carboxylate | [2] |
| Silica Gel | Hexane / Ethyl Acetate | General Benzoxazole Derivatives | [3] |
| Silica Gel | Acetone / Petroleum Ether (1:19 v/v) | 2-Phenylbenzoxazole | [4][5] |
| Silica Gel | Petroleum Ether / Diethyl Ether (80:20 v/v) | Methyl 3-methoxyisoxazole-5-carboxylate | [6] |
| Silica Gel | Hexane / Ethyl Acetate (2:1 v/v) | 2-Morpholinobenzoxazole | [7] |
Experimental Protocols
This section details the step-by-step procedure for the purification of this compound using column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 60 Å, 230-400 mesh)
-
Solvents: Petroleum Ether (or Hexane), Dichloromethane, Ethyl Acetate (analytical grade)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass wool or cotton
-
Sand (optional)
Protocol:
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent completely to obtain a free-flowing powder.
-
-
Packing the Chromatography Column:
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Petroleum Ether/Dichloromethane 70:30).
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Loading the Sample:
-
Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed crude sample to the top of the column.
-
Drain the solvent until the sample is loaded onto the silica gel bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column. A separatory funnel can be used to add the eluent continuously.
-
Begin elution with the initial, less polar solvent system (e.g., Petroleum Ether/Dichloromethane 70:30).[2]
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the concentration of dichloromethane to a 60:40 ratio with petroleum ether).[2] The optimal gradient can be determined by preliminary TLC analysis.
-
Collect the eluate in fractions using test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Pure Product:
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Recrystallization of Methyl 1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the recrystallization of Methyl 1,3-benzoxazole-5-carboxylate. While specific experimental data for this compound is limited in the available literature, the following protocols are based on established techniques for analogous benzoxazole derivatives and general principles of crystallization.
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The selection of an appropriate solvent is critical for the success of this technique. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzoxazole derivatives, polar organic solvents such as methanol and ethanol have been shown to be effective for recrystallization.[1]
Physical and Chemical Data
| Property | Value | Compound |
| Melting Point | 66-68 °C | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate |
| Appearance | Crystalline white solid (expected) | This compound |
| Solubility (Qualitative) | Soluble in hot methanol and ethanol | Benzoxazole derivatives |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. It is recommended to perform small-scale trials to determine the optimal solvent and conditions.
Protocol 1: Single Solvent Recrystallization with Methanol
This protocol outlines the procedure for recrystallizing the title compound using methanol, a commonly used solvent for benzoxazole derivatives.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath for approximately 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Protocol 2: Single Solvent Recrystallization with Ethanol
This protocol is an alternative to using methanol and may offer different solubility and crystallization characteristics.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a small volume of ethanol to the crude product. Heat the mixture to boiling with stirring. Add more hot ethanol in small increments until the solid fully dissolves.
-
Hot Filtration (optional): If the solution contains suspended particles, perform a hot gravity filtration.
-
Crystallization: Let the solution cool gradually to room temperature to allow for the formation of well-defined crystals. For improved yield, place the flask in an ice bath.
-
Collection: Isolate the crystals via vacuum filtration.
-
Washing: Rinse the collected crystals with a minimal volume of ice-cold ethanol.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Measure the melting point and calculate the yield of the recrystallized product.
Diagrams
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the general steps involved in the recrystallization process.
Logical Diagram for Solvent Selection
Caption: A decision-making diagram for selecting a suitable recrystallization solvent.
References
Application Notes and Protocols: Solid-Phase Synthesis Utilizing Methyl 1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif frequently found in medicinally important compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for drug discovery. This document outlines a proposed application of Methyl 1,3-benzoxazole-5-carboxylate as a versatile building block in solid-phase synthesis for the creation of diverse benzoxazole-based molecular libraries.
Due to a lack of specific literature detailing the direct use of this compound in SPOS, the following protocols are based on established solid-phase methodologies and the known chemical reactivity of benzoxazoles. The proposed strategy involves the immobilization of the benzoxazole scaffold onto a solid support, followed by diversification and subsequent cleavage to yield the final products.
Proposed Synthetic Strategy
The core of the proposed strategy is to utilize the carboxylate group of this compound for attachment to a solid support. This is a common approach in solid-phase synthesis. Once anchored to the resin, the benzoxazole ring can be chemically modified. The final, diversified products are then cleaved from the solid support.
A plausible synthetic route, analogous to the solid-phase synthesis of benzoxazoles from 3-nitrotyrosine, involves coupling the parent molecule to a resin, followed by on-resin modifications and final cleavage.[2][3]
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Solid Support
This protocol describes the loading of the benzoxazole scaffold onto a Wang resin, a common support for the immobilization of carboxylic acids. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Ester Hydrolysis:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the 1,3-benzoxazole-5-carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain the free carboxylic acid.
-
-
Resin Loading (Wang Resin):
-
Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL/g of resin).
-
In a separate flask, dissolve 1,3-benzoxazole-5-carboxylic acid (3 equivalents relative to resin capacity) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
Add DIC (3 equivalents) to the resin slurry and agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Table 1: Reagents for Resin Loading
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| 1,3-benzoxazole-5-carboxylic acid | 3 | Scaffold |
| Wang Resin | 1 | Solid Support |
| DIC | 3 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| DMF | - | Solvent |
Protocol 2: On-Resin Diversification (Illustrative Example: N-Alkylation)
This protocol provides an example of how the immobilized benzoxazole can be modified. N-alkylation of the benzoxazole nitrogen is a potential diversification step.
Materials:
-
Benzoxazole-loaded Wang Resin
-
Alkyl halide (e.g., benzyl bromide) (10 equivalents)
-
Potassium carbonate (K₂CO₃) (5 equivalents)
-
Acetonitrile
Procedure:
-
Swell the benzoxazole-loaded resin in acetonitrile.
-
Add K₂CO₃ and the alkyl halide to the resin slurry.
-
Heat the reaction mixture at 60°C for 12-18 hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin with acetonitrile (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the final product from the Wang resin.
Materials:
-
Diversified benzoxazole-loaded Wang Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Swell the resin in DCM.
-
Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If acid-sensitive functional groups are present, TIS can be added as a scavenger.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., preparative HPLC).
Visualizations
Caption: Proposed workflow for the solid-phase synthesis of a benzoxazole library.
Data Presentation
The success of each step in the synthesis can be quantified. The following table provides a template for recording and presenting key quantitative data.
Table 2: Quantitative Synthesis Data (Hypothetical)
| Step | Parameter | Value | Method of Determination |
| Resin Loading | Initial Resin Capacity | 0.8 mmol/g | Manufacturer's Specification |
| Final Resin Loading | 0.65 mmol/g | Gravimetric or Spectroscopic | |
| Loading Efficiency | 81% | Calculation | |
| Cleavage | Theoretical Yield | 130 mg | Based on Resin Loading |
| Actual Yield (Crude) | 115 mg | Gravimetric | |
| Purity (Crude) | 85% | HPLC | |
| Final Yield (Purified) | 95 mg | Gravimetric | |
| Overall Yield | 73% | Calculation |
Logical Relationships
The choice of reagents and reaction conditions is critical for the success of the solid-phase synthesis. The following diagram illustrates the logical relationships between the key components of the synthetic strategy.
Caption: Key components and their relationships in the proposed solid-phase synthesis.
Conclusion
The proposed application of this compound in solid-phase organic synthesis provides a framework for the generation of novel benzoxazole-based compound libraries. The outlined protocols for immobilization, on-resin diversification, and cleavage are based on well-established methodologies. Researchers and drug development professionals can adapt and optimize these protocols to explore the chemical space around the benzoxazole scaffold, potentially leading to the discovery of new therapeutic agents. Further experimental validation is required to fully establish the feasibility and efficiency of this proposed synthetic route.
References
Application Notes and Protocols: Methyl 1,3-benzoxazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 1,3-benzoxazole-5-carboxylate as a pivotal intermediate in the discovery and development of novel therapeutic agents. This document outlines its synthesis, applications in constructing biologically active molecules, and detailed protocols for its use in the laboratory.
Introduction to Benzoxazoles in Medicinal Chemistry
The benzoxazole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds. Molecules containing the benzoxazole ring system exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Their rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make them ideal for binding to various biological targets, particularly protein kinases.
This compound, a key building block, provides a versatile platform for the synthesis of a diverse library of compounds. The ester functionality at the 5-position can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Application in the Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzoxazole core has been successfully utilized in the design of potent and selective inhibitors of several important kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been developed as potent VEGFR-2 inhibitors.
c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers, promoting tumor growth, invasion, and metastasis. Benzoxazole-containing compounds have shown promise as dual inhibitors of both VEGFR-2 and c-Met.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Novel benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase.[1]
Quantitative Data on Benzoxazole-Based Kinase Inhibitors
The following tables summarize the in vitro biological activity of various benzoxazole derivatives as kinase inhibitors.
Table 1: VEGFR-2 and c-Met Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [2][3]
| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) |
| 5a | 0.145 | 1.382 |
| 5g | - | - |
| 5h | - | - |
| 11a | 0.082 | 0.280 |
| 11b | 0.145 | 1.885 |
| Sorafenib | - | - |
| Staurosporine | - | - |
Table 2: Antiproliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines [4][5][6]
| Compound | Cell Line | IC₅₀ (µM) |
| 14b | MCF-7 | 4.75 |
| 14b | HepG2 | 4.61 |
| 14i | HepG2 | 3.22 |
| 14l | MCF-7 | 6.87 |
| 14l | HepG2 | 6.70 |
| 14o | - | - |
| Sorafenib | HepG2 | 5.57 |
| Sorafenib | MCF-7 | 6.46 |
Table 3: Aurora A and B Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [7]
| Compound | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |
| 28a | - | - |
| 28b | 0.075 | 4.12 |
| 28c | - | - |
| 40f | 0.015 | 3.05 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by benzoxazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from the commercially available starting material, methyl 3-amino-4-hydroxybenzoate. The reaction involves a cyclization with triethyl orthoformate.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of a Benzoxazole-based Kinase Inhibitor Intermediate
This protocol outlines the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide coupling reactions in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-benzoxazole-5-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Precursor
This protocol describes a general procedure for the amide coupling of 1,3-benzoxazole-5-carboxylic acid with an appropriate amine to generate a benzoxazole-based kinase inhibitor scaffold.
Materials:
-
1,3-benzoxazole-5-carboxylic acid
-
Amine of choice (e.g., 4-(4-aminopiperidin-1-yl)benzonitrile)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,3-benzoxazole-5-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final compound.
References
- 1. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Biological Screening of Methyl 1,3-benzoxazole-5-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[3][4][5] This versatility makes the benzoxazole core a privileged scaffold in the design and development of novel therapeutic agents. These application notes provide a summary of reported biological activities for various benzoxazole derivatives and detailed protocols for their in vitro screening.
Data Presentation: Biological Activity of Benzoxazole Derivatives
The following tables summarize the quantitative data for various benzoxazole derivatives from published literature, showcasing their potential in different therapeutic areas.
Table 1: Anticancer and Cytotoxic Activity of Selected Benzoxazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoxazole-Reversed Phenyl Amide | MCF-7 (Breast Cancer) | 6.98 | [5] |
| Benzoxazole-Reversed Phenyl Amide | A549 (Lung Cancer) | 11.18 | [5] |
| Phortress Analogue (3m) | HT-29 (Colon Cancer) | Very Attractive Effect* | [6][7] |
| Phortress Analogue (3n) | Multiple Cancer Lines | Very Attractive Effect* | [6][7] |
| 5-sulfonyl-1,3-oxazole-4-carboxylate | 60 Cancer Cell Lines (Average GI50) | 5.37 | [8] |
*Specific IC50 values were not provided in the abstract, but the activity was noted as highly significant compared to the reference drug, doxorubicin.[7]
Table 2: Enzyme Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoxazole Derivative (17m) | EGFR | 0.012 | [6] |
| Benzoxazole Derivative (17i) | EGFR | 0.158 | [6] |
| Benzoxazole Derivative (17i) | VEGFR-2 | 0.128 | [6] |
| Benzoxazole Derivative (5h) | VEGFR-2 | 0.049 | [6] |
| 2-Aryl-6-carboxamide Benzoxazole (36) | Acetylcholinesterase (AChE) | 0.0126 | [9] |
| 2-Aryl-6-carboxamide Benzoxazole (36) | Butyrylcholinesterase (BChE) | 0.0254 | [9] |
| Benzoxazole-Oxadiazole Analogue (15) | Acetylcholinesterase (AChE) | 0.0058 | [10] |
| Benzoxazole-Oxadiazole Analogue (15) | Butyrylcholinesterase (BChE) | 0.0072 | [10] |
| Benzoxazole-Triazole Hybrid (27) | PARP-2 | 0.057 | [5] |
| Benzoxazole-Amine Hybrid (12) | PARP-2 | 0.07 |[5] |
Table 3: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,5-Disubstituted Benzoxazole | E. faecalis (isolate) | 64 | [11] |
| 2,5-Disubstituted Benzoxazole (B7) | P. aeruginosa (isolate) | 16 | [11] |
| 2,5-Disubstituted Benzoxazole (B11) | P. aeruginosa (isolate) | 16 | [11] |
| 2-Substituted Benzoxazoles | E. coli | Potent Activity at 25 µg/mL | [12] |
| 2-Substituted Benzoxazoles | S. aureus | Potent Activity at 25 µg/mL |[12] |
Experimental Protocols
Detailed methodologies for key in vitro biological screening assays are provided below.
Protocol 1: In Vitro Anticancer Screening using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and cytotoxicity.[7]
Materials and Reagents:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (Methyl 1,3-benzoxazole-5-carboxylate derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)[7]
-
96-well flat-bottom microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in a complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plates for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Screening by Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[2][14]
Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)[12][14]
-
Nutrient agar or Mueller-Hinton Agar (MHA)
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Cefixime for bacteria, Griseofulvin for fungi)[14]
-
Solvent control (e.g., DMSO)
-
Sterile Petri dishes, cotton swabs, and cork borer (6 mm)
Procedure:
-
Plate Preparation: Pour approximately 20 mL of molten sterile MHA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of microbes.[2]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[2]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a concentration like 25 µg/mL) into a designated well.[14] Similarly, add the positive and solvent controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[2]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][11]
Materials and Reagents:
-
Microbial strains and appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and control antibiotics
-
Sterile 96-well microplates
-
Inoculum adjusted to 5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key workflows and potential mechanisms of action relevant to the screening of benzoxazole derivatives.
Caption: A generalized workflow for drug discovery and development.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Assessing the Antibacterial Activity of Benzoxazole Compounds
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Their structural similarity to biomolecules allows them to interact with various biological systems, making them promising candidates for the development of new antimicrobial agents.[2] Standardized and reproducible protocols are essential for accurately determining the efficacy of these compounds against clinically relevant bacterial pathogens.
This document provides detailed protocols for two fundamental assays in antimicrobial susceptibility testing: the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These methods, primarily based on the broth microdilution technique, are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are crucial for the preliminary evaluation of novel compounds like benzoxazoles.[4][5][6]
Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][7] The broth microdilution method is a widely used, quantitative technique to determine the MIC of a compound against a specific bacterium.[8][9]
Experimental Protocol: Broth Microdilution
Materials:
-
Benzoxazole compound(s) of interest
-
Sterile 96-well, round-bottom microtiter plates[10]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile diluent (e.g., water, DMSO, depending on compound solubility)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Multipipettor and sterile pipette tips
-
Incubator (35 ± 2°C)[11]
Procedure:
-
Preparation of Benzoxazole Stock Solution: Prepare a concentrated stock solution of the benzoxazole compound in a suitable sterile solvent (e.g., 1280 µg/mL).[8][11] The solvent choice should not affect bacterial growth at the concentrations tested.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[10] Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).[4]
-
Serial Dilution: Add 200 µL of the benzoxazole stock solution to well 1. Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[10] Mix thoroughly by pipetting up and down 6-8 times.[10] Continue this process from well 2 to well 10, discarding 100 µL from well 10.[10] This creates a gradient of compound concentrations.
-
Inoculum Preparation: From a pure overnight culture on an agar plate, suspend 3-4 colonies in a sterile saline solution.[7][9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[9] Dilute this standardized suspension in CAMHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).[12]
-
Inoculation: Within 15 minutes of standardization, inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum.[8] This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final test values. Do not add bacteria to well 12 (sterility control).[11]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][12]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzoxazole compound in which there is no visible growth (i.e., the first clear well).[4][11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[4]
Application Note 2: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is a complementary assay to the MIC and is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][13] This test is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol: MBC Determination
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates[11]
-
Sterile pipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Selection of Wells: Following the determination of the MIC, select the wells that showed no visible growth. This includes the well corresponding to the MIC and at least two wells with higher concentrations of the benzoxazole compound.[13][14]
-
Subculturing: From each selected well, take a small aliquot (typically 10-100 µL) and plate it onto a sterile MHA plate.[11] Be sure to label each plate corresponding to the concentration from which the aliquot was taken.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]
-
Reading Results: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the benzoxazole compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][15]
-
Interpretation: The ratio of MBC to MIC can be calculated. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Data Presentation
Quantitative results from MIC and MBC assays should be organized into a clear, tabular format for easy comparison of the activity of different benzoxazole derivatives against various bacterial strains.
Table 1: Representative MIC and MBC Data for Benzoxazole Compounds
| Compound ID | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| BZ-01 | S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| BZ-01 | E. coli | 25922 | 16 | 64 | 4 | Bactericidal |
| BZ-02 | S. aureus | 29213 | 8 | >128 | >16 | Bacteriostatic |
| BZ-02 | E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Mechanism of Action Visualization
While the precise mechanism can vary between derivatives, a common antibacterial target for compounds like benzoxazoles is DNA gyrase, an essential enzyme for bacterial DNA replication.[16] Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Assessment of antimicrobial activity [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benthamdirect.com [benthamdirect.com]
"application of Methyl 1,3-benzoxazole-5-carboxylate in kinase inhibitor synthesis"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 1,3-benzoxazole-5-carboxylate as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the generation of derivatives targeting key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its inherent structural features make it an attractive starting point for the development of small molecule kinase inhibitors. The benzoxazole core can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The carboxylate group at the 5-position provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The general strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This key intermediate, 1,3-benzoxazole-5-carboxylic acid, is then coupled with a diverse range of amine-containing fragments to generate a library of amide derivatives. This approach has been successfully employed to develop inhibitors targeting kinases that play pivotal roles in tumor angiogenesis, proliferation, and metastasis.
Key Applications in Kinase Inhibitor Synthesis
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Benzoxazole derivatives have shown significant promise as VEGFR-2 inhibitors.[2][3] By coupling 1,3-benzoxazole-5-carboxylic acid with various aniline or benzylamine derivatives, novel inhibitors can be synthesized that effectively block the VEGFR-2 signaling pathway.
c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and resistance to therapy.[4] Dual inhibitors targeting both VEGFR-2 and c-Met are of particular interest to overcome resistance mechanisms. The benzoxazole scaffold can be elaborated to effectively target the c-Met kinase.
Data Presentation
The following tables summarize the in vitro activity of representative benzoxazole-based kinase inhibitors, demonstrating the potential of derivatives synthesized from a 1,3-benzoxazole-5-carboxylic acid core.
Table 1: In Vitro Activity of Representative Benzoxazole-Based VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| BZV-1 | VEGFR-2 | 97.38 | HepG2 | 10.50 |
| BZV-1 | VEGFR-2 | 97.38 | MCF-7 | 15.21 |
| BZV-2 | VEGFR-2 | 55.4 | HepG2 | 2.43 |
| BZV-2 | VEGFR-2 | 55.4 | HCT116 | 2.79 |
| BZV-2 | VEGFR-2 | 55.4 | MCF-7 | 3.43 |
| BZV-3 | VEGFR-2 | 57.9 | - | - |
| BZV-4 | VEGFR-2 | 74.1 | - | - |
Data is compiled from representative literature on benzoxazole-based VEGFR-2 inhibitors.[2][5][6]
Table 2: In Vitro Activity of Representative Benzoxazole-Based Dual VEGFR-2/c-Met Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| BZ-dual-1 | VEGFR-2 | 0.057 | MCF-7 | 16.29 |
| c-Met | 0.181 | A549 | 23.60 | |
| PC-3 | 16.14 | |||
| BZ-dual-2 | VEGFR-2 | 0.131 | MCF-7 | 17.23 |
| c-Met | 0.970 | A549 | 9.32 | |
| PC-3 | 22.63 |
Data is compiled from representative literature on piperidinyl-based benzoxazole dual inhibitors.[7]
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield the key carboxylic acid intermediate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq) in water (5 mL per gram of NaOH).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.
-
A precipitate of 1,3-benzoxazole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amide Coupling of 1,3-Benzoxazole-5-carboxylic acid with a Primary Amine
This protocol details the formation of the final kinase inhibitor via amide bond formation.
Materials:
-
1,3-Benzoxazole-5-carboxylic acid (1.0 eq)
-
Substituted primary amine (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-benzoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the substituted primary amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Methyl 1,3-Benzoxazole-5-carboxylate in the Synthesis of Antipsoriatic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The development of novel therapeutic agents with improved efficacy and safety profiles is a significant focus of dermatological research. Benzoxazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, including anti-inflammatory and immunomodulatory effects.[1][2] This document provides detailed application notes and protocols on the use of Methyl 1,3-benzoxazole-5-carboxylate and its derivatives in the synthesis of potential antipsoriatic agents. The focus is on synthetic methodologies, experimental protocols for activity evaluation, and the underlying signaling pathways.
Synthetic Pathways and Methodologies
This compound serves as a key scaffold for the synthesis of various biologically active molecules. Its derivatives have shown significant anti-inflammatory properties, which are crucial for combating psoriasis. A notable synthetic route involves the modification of the benzoxazole core to introduce pharmacophores that enhance its therapeutic potential.
One important intermediate, Methyl 2-amino-1,3-benzoxazole-5-carboxylate, can be synthesized from 4-carbomethoxy phenol. This intermediate is then utilized to create a series of derivatives, including arylideneamino oxazolylamino benzoxazoles, which have demonstrated potent anti-inflammatory activity.[1]
Synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
A common precursor for more complex derivatives is Methyl 2-amino-1,3-benzoxazole-5-carboxylate. Its synthesis involves the nitration of 4-carbomethoxy phenol, followed by subsequent reactions to form the benzoxazole ring.[1]
Synthesis of Methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate Derivatives
Starting from Methyl 2-amino-1,3-benzoxazole-5-carboxylate, a series of Schiff bases can be synthesized by reacting it with various aromatic aldehydes. These derivatives have been evaluated for their anti-inflammatory properties.[2]
Experimental Protocols
Protocol 1: Synthesis of a Benzoxazole Derivative with Antipsoriatic Activity (Adapted from the synthesis of MCBA)[3]
This protocol describes the synthesis of a methyl benzoxazoleacetate derivative, which has shown significant antipsoriatic activity in preclinical models.
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate
-
4-chlorobenzaldehyde
-
Absolute ethanol
-
Glacial acetic acid
-
Lead tetraacetate (Pb(CH₃COO)₄)
Procedure:
-
Dissolve Methyl 2-(3-amino-4-hydroxyphenyl)acetate (0.011 mol) and 4-chlorobenzaldehyde (0.011 mol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Reflux the reaction mixture with continuous stirring for 4 hours.
-
Evaporate the solvent under reduced pressure to obtain a viscous material.
-
Dissolve the resulting material in hot glacial acetic acid (15–20 mL).
-
Add lead tetraacetate (0.013 mol) to the solution and stir until it reaches room temperature.
-
The resulting product, methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), can be further purified by recrystallization.
Protocol 2: In-vivo Evaluation of Antipsoriatic Activity using Imiquimod-Induced Psoriasis Model[3]
This protocol outlines the methodology for assessing the efficacy of synthesized benzoxazole derivatives in a mouse model of psoriasis.
Animal Model:
-
BALB/c mice are typically used.
-
Psoriasis-like skin inflammation is induced by the daily topical application of imiquimod (IMQ) cream (5%) on the shaved dorsal skin and ear for a specified period (e.g., 14 days).
Treatment Groups:
-
Negative Control (Vehicle)
-
Positive Control (e.g., Clobetasol propionate, a standard topical corticosteroid)
-
Test Compound (e.g., synthesized benzoxazole derivative) administered topically (e.g., 1% w/w) or orally (e.g., 125 mg/kg).[3]
Evaluation Parameters:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and thickness of the dorsal skin daily.
-
Histopathological Analysis: At the end of the experiment, collect skin samples for histological examination to assess for changes in epidermal thickness, parakeratosis, and inflammatory cell infiltration.
Data Presentation
The following tables summarize the quantitative data from the in-vivo evaluation of a representative benzoxazole derivative, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), in an imiquimod-induced psoriasis mouse model.[3]
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Erythema Score (Day 14) | Thickness Score (Day 14) | Desquamation Score (Day 14) | Cumulative Score (Day 14) |
| IMQ-Treated (Control) | 3.8 ± 0.2 | 3.5 ± 0.3 | 3.2 ± 0.2 | 10.5 ± 0.7 |
| Clobetasol Propionate | 1.2 ± 0.1 | 1.0 ± 0.2 | 0.8 ± 0.1 | 3.0 ± 0.4 |
| Topical MCBA (1%) | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.2 | 3.9 ± 0.5 |
| Oral MCBA (125 mg/kg) | 1.8 ± 0.3 | 1.6 ± 0.2 | 1.4 ± 0.1 | 4.8 ± 0.6 |
*p < 0.05 compared to the IMQ-treated group. Data are presented as mean ± SEM.
Table 2: Histopathological Findings in Skin Tissues
| Treatment Group | Hyperkeratosis | Parakeratosis | Inflammatory Infiltration | Psoriasiform Hyperplasia |
| IMQ-Treated (Control) | Severe | Severe | Dense | Marked |
| Clobetasol Propionate | Mild | Mild | Minimal | Slight |
| Topical MCBA (1%) | Moderate | Moderate | Reduced | Moderate |
| Oral MCBA (125 mg/kg) | Moderate | Moderate | Reduced | Moderate |
Signaling Pathways and Mechanism of Action
The therapeutic effects of benzoxazole derivatives in psoriasis are believed to be mediated through the modulation of key inflammatory signaling pathways. Psoriasis pathogenesis is driven by the dysregulation of the immune system, particularly the IL-23/Th17 axis and the JAK-STAT signaling pathway.[4][5][6]
The IL-23/Th17 pathway is central to the development of psoriasis.[4][7] Dendritic cells produce IL-23, which promotes the expansion and activation of Th17 cells. These cells, in turn, release pro-inflammatory cytokines such as IL-17 and IL-22, leading to keratinocyte hyperproliferation and inflammation.[8] Anti-inflammatory compounds, such as benzoxazole derivatives, may exert their effects by inhibiting one or more steps in this cascade.
The JAK-STAT pathway is a crucial intracellular signaling cascade that transduces signals from various cytokines and growth factors involved in immunity and inflammation.[5][6] Inhibition of JAKs can block the downstream signaling of pro-inflammatory cytokines, making it an attractive target for the treatment of psoriasis. The anti-inflammatory activity of benzoxazole derivatives may involve the modulation of this pathway.
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. minervamedica.it [minervamedica.it]
- 7. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Methyl 1,3-benzoxazole-5-carboxylate using Reverse-Phase HPLC
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Methyl 1,3-benzoxazole-5-carboxylate. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound.
Introduction
This compound is a heterocyclic organic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Consequently, a robust and accurate analytical method is crucial for purity assessment, stability studies, and quality control during the synthesis and development of related pharmaceutical compounds.
This method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient, providing good resolution and peak shape for the analyte. Detection is performed using a UV-Vis detector.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Phosphoric acid (for mobile phase pH adjustment, if necessary).
-
Standard: A reference standard of this compound of known purity.
2. Preparation of Mobile Phase
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Procedure: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 70-30% B, 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
6. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~ 8.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 1,3-benzoxazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,3-benzoxazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a very low yield. What are the primary factors to investigate?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1][2] Key areas to troubleshoot include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol derivative (e.g., methyl 3-amino-4-hydroxybenzoate) or the coupling partner can interfere with the reaction.[1][2] It is crucial to verify the purity of your reagents.
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly reduce the yield.[1]
-
Catalyst Activity: The chosen catalyst may have low activity for your specific substrates or may have deactivated.[1][2][3]
-
Side Product Formation: The formation of stable intermediates, such as a Schiff base, or other side products can consume starting materials and lower the yield of the desired product.[1][3]
Q2: I am observing a significant amount of a stable intermediate, likely a Schiff base. How can I promote its cyclization to the benzoxazole?
The formation of a stable Schiff base intermediate is a common challenge when condensing a 2-aminophenol with an aldehyde.[1][3] To facilitate the subsequent cyclization, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step to proceed.[3]
-
Change the Catalyst: Some catalysts are more effective at promoting the cyclization. Lewis acids are often used for this purpose.[3]
-
Use an Oxidant: In some cases, the addition of a suitable oxidant is necessary to facilitate the final ring closure.
Q3: The reaction does not seem to go to completion, and I observe starting material even after extended reaction times. What should I do?
An incomplete reaction, indicated by the presence of starting materials on a TLC plate, can be addressed by:
-
Extending the Reaction Time: Continue to monitor the reaction's progress by taking aliquots at regular intervals.[1]
-
Increasing the Temperature: The reaction may require more thermal energy to overcome the activation barrier.[2] Some solvent-free reactions may need temperatures as high as 130°C.[2][4]
-
Verifying Catalyst Activity: A deactivated or insufficient amount of catalyst can lead to a stalled reaction.[1][2] Consider adding a fresh portion of the catalyst.[2]
Q4: I am struggling with the purification of the final product and experiencing significant product loss. What are effective purification strategies?
Product loss during purification is a common issue.[1] Effective strategies for purifying benzoxazoles include:
-
Recrystallization: Washing the crude product with a cold solvent, such as ethanol, and then recrystallizing from a suitable solvent can yield pure crystals.[3]
-
Column Chromatography: Silica gel column chromatography is a powerful and common method for purifying benzoxazoles.[1] Careful selection of the solvent system is critical for achieving good separation.[1]
-
Aqueous Wash: Washing the crude reaction mixture with water can help remove water-soluble impurities.[3]
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst and reaction conditions plays a critical role in the yield of benzoxazole synthesis. The following tables summarize the performance of various catalysts and conditions.
Table 1: Comparison of Catalysts for 2-Phenylbenzoxazole Synthesis
| Entry | Catalyst | Conditions | Yield (%) | Reusability (Drop in Yield after last run) | Reference |
| 1 | Samarium(III) triflate (10 mol %) | EtOH–H2O, 50 °C, 2 h | 92 | 4th (6%) | [4] |
| 2 | Poly(melamine-formaldehyde) (10.0 mg) | Xylene, 110 °C, 10 h | 91 | 6th (5%) | [4] |
| 3 | NiFe2–xEuxO4 (6 mol %) | Water, reflux, 50 min | 86 | 6th (9%) | [4] |
| 4 | TiO2@ZrO2 (10 mol %) | Acetonitrile, 60 °C, 15 min | 91 | 4th (17%) | [4] |
| 5 | Hf-MOF (1 mol %) | 140 °C, 6 h | 95 | 5th (5%) | [4] |
| 6 | BAIL gel (1 mol %) | Solvent-free, 130 °C, 5 h | 98 | 5th (3%) | [4] |
| 7 | LAIL@MNP (4 mg) | Solvent-free sonication, 70 °C, 30 min | up to 90 | 5th (not significant) | [5] |
Table 2: Effect of Temperature on BAIL Gel Catalyzed Synthesis
| Temperature (°C) | Time (h) | Yield (%) | Reference |
| Room Temperature | 5 | No product | [4] |
| < 100 | 5 | Reaction hardly proceeded | [4] |
| 130 | 5 | 98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a BAIL Gel Catalyst (Solvent-Free)
This protocol is based on a general method and should be optimized for the specific synthesis of this compound.[4]
-
Reaction Setup: In a 5 mL vessel, combine the 2-aminophenol derivative (e.g., methyl 3-amino-4-hydroxybenzoate, 1 mmol), the aldehyde (1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).[4]
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.[4]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Work-up: Upon completion, allow the mixture to cool and then dissolve it in 10 mL of ethyl acetate.[4]
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[4]
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under vacuum to obtain the crude product.[4] If necessary, further purify the crude product by silica gel column chromatography.[1]
Protocol 2: Synthesis using Triflic Anhydride and 2-Fluoropyridine
This protocol is a generalized procedure for the synthesis of 2-substituted benzoxazoles.[1]
-
Reaction Setup: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Reagent Addition: Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.[1]
-
Initial Stirring: Stir the mixture at 0 °C for 15 minutes.[1]
-
Addition of 2-Aminophenol: Add the 2-aminophenol derivative (0.5 mmol) to the reaction mixture.[1]
-
Final Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.[1]
-
Monitoring: Monitor the reaction progress by TLC.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
References
"common side products in the synthesis of Methyl 1,3-benzoxazole-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 1,3-benzoxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct synthetic pathway to this compound involves the reaction of Methyl 3-amino-4-hydroxybenzoate with a suitable C1 source, followed by cyclization. The two main approaches are:
-
Condensation with Formic Acid or its Derivatives: This is a widely used method where Methyl 3-amino-4-hydroxybenzoate is reacted with formic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization. Variations may use other formic acid derivatives.
-
Two-Step Formylation and Cyclization: This method involves the initial N-formylation of Methyl 3-amino-4-hydroxybenzoate to form the intermediate, N-(4-carbomethoxy-2-hydroxyphenyl)formamide. This intermediate is then subjected to acid-catalyzed cyclodehydration to yield the final benzoxazole product.[1]
Q2: I am observing a significant amount of a side product that is not my desired benzoxazole. What could it be?
A2: A common side product in this synthesis, particularly when using formic acid or its derivatives, is the N-acylated intermediate, N-(4-carbomethoxy-2-hydroxyphenyl)formamide . This occurs when the initial N-formylation of the amino group on Methyl 3-amino-4-hydroxybenzoate takes place, but the subsequent intramolecular cyclization to form the benzoxazole ring is incomplete.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Cyclization: As mentioned in Q2, the reaction may stall at the intermediate amide stage.
-
Sub-optimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heat may not provide the necessary activation energy for the cyclodehydration step.
-
Hydrolysis of the Ester: The methyl ester group on the starting material or the final product can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions and in the presence of water.[2][3][4]
-
Purity of Starting Materials: Impurities in the Methyl 3-amino-4-hydroxybenzoate can interfere with the reaction.
Q4: How can I confirm the identity of my product and any side products?
A4: Standard analytical techniques are essential for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information to confirm the formation of the benzoxazole ring and the presence of the methyl ester. The intermediate N-(4-carbomethoxy-2-hydroxyphenyl)formamide will show distinct signals for the formyl proton and amide N-H, which will be absent in the final product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any impurities.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H and O-H stretches from the starting aminophenol and the appearance of characteristic benzoxazole ring vibrations can be monitored.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Predominance of N-(4-carbomethoxy-2-hydroxyphenyl)formamide Side Product
Symptoms:
-
The major product isolated has a different NMR and mass spectrum than the desired this compound.
-
¹H NMR shows a formyl proton signal (around 8.0-8.5 ppm) and an amide N-H proton.
-
Mass spectrum corresponds to the molecular weight of the N-formylated intermediate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Dehydration/Cyclization Conditions | Increase the reaction temperature or prolong the reaction time to promote the cyclodehydration step. If using a dehydrating agent like PPA, ensure a sufficient quantity is used and that it is of good quality. |
| Inadequate Acid Catalyst | If performing a two-step synthesis, ensure the acid catalyst for the cyclization step is strong enough and present in a sufficient amount. Common catalysts include polyphosphoric acid or strong mineral acids. |
| Presence of Water in the Reaction Mixture | Ensure all reagents and solvents are anhydrous, as water can inhibit the dehydration process. Use of a Dean-Stark trap to azeotropically remove water during the reaction can be beneficial, especially when starting with aqueous formic acid.[1] |
Issue 2: Low Overall Yield of this compound
Symptoms:
-
A small amount of the desired product is isolated after purification.
-
TLC analysis of the crude reaction mixture shows multiple spots, indicating a complex mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the Methyl Ester | Avoid excessively harsh acidic or basic conditions, especially at elevated temperatures for prolonged periods. If acidic conditions are necessary for cyclization, use the minimum effective concentration and reaction time. Work-up procedures should be performed under neutral or mildly acidic/basic conditions where possible. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can promote cyclization, they can also lead to degradation or side reactions. A step-wise heating profile, as is common in PPA-mediated reactions (e.g., an initial lower temperature hold followed by an increase), may be beneficial. |
| Impure Starting Materials | Purify the Methyl 3-amino-4-hydroxybenzoate starting material before use, for example, by recrystallization. Impurities can act as catalysts for side reactions or inhibit the desired transformation. |
| Dimerization/Polymerization of Starting Material | This can occur at high temperatures. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Control the rate of heating to avoid localized overheating. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Formylation and Cyclization
This protocol is a representative procedure based on common methods for benzoxazole synthesis.
Step 1: N-Formylation of Methyl 3-amino-4-hydroxybenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as toluene.
-
Add formic acid (1.2 - 1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-carbomethoxy-2-hydroxyphenyl)formamide. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Cyclodehydration to this compound
-
To the crude N-(4-carbomethoxy-2-hydroxyphenyl)formamide, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting amide).
-
Heat the mixture with stirring, for instance, at 120-150°C, for a period of 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to about 60-70°C and pour it carefully onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Troubleshooting Low Yields in Benzoxazole Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during benzoxazole synthesis, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common culprits?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of your starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding carboxylic acid/aldehyde can interfere with the reaction, leading to a lower yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and catalyst play a critical role in the efficiency of benzoxazole formation.[1][3] Non-optimal conditions can lead to incomplete reactions or the formation of side products.
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]
-
Formation of Side Products: Competing side reactions can consume starting materials, thereby reducing the yield of the benzoxazole.[1]
-
Product Degradation: The synthesized benzoxazole may be unstable under the specific reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.[1]
Q2: How can I assess the purity of my starting materials?
Using high-purity starting materials is essential for a successful synthesis. You can assess the purity of your 2-aminophenol and carboxylic acid or aldehyde using the following methods:
-
Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[1]
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can help identify impurities.
-
Chromatography: Techniques like TLC or Gas Chromatography (GC) can reveal the presence of multiple components in your starting materials.
Q3: My reaction appears to be incomplete, with starting material still present. What steps can I take?
The presence of unreacted starting materials on a TLC plate after the expected reaction time is a clear indicator of an incomplete reaction.[1] Consider the following troubleshooting steps:
-
Extend the Reaction Time: Continue to run the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase the Reaction Temperature: A higher temperature can provide the necessary activation energy for the reaction to proceed to completion. However, be cautious as excessive heat can lead to product degradation or side reactions.[3] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active.[1][4] Some catalysts are sensitive to air and moisture and may require activation.[1][4] Increasing the catalyst loading can sometimes significantly improve the conversion rate.[1][4]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[2][5]
Q4: I suspect side products are forming. What are common side products and how can their formation be minimized?
Side product formation is a frequent cause of low yields.[1] Common side products include:
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[4]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1][4]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1][4]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1][4]
-
Select the Appropriate Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.[4]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][4] 2-aminophenols can be particularly susceptible to air oxidation.[2]
Q5: I seem to be losing my product during the purification process. What are some effective purification strategies for benzoxazoles?
Product loss during purification is a common issue.[1] Here are some effective strategies:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Washing the crystals with a cold solvent, such as ethanol, can help remove impurities.[3]
-
Washing: A simple wash of the crude reaction mixture with water can help remove water-soluble impurities.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of benzoxazole formation, based on literature findings.
Table 1: Effect of Catalyst on 2-Phenylbenzoxazole Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 130 | 5 | < 5 |
| 2 | p-TsOH (10) | 130 | 5 | 45 |
| 3 | H2SO4 (10) | 130 | 5 | 62 |
| 4 | BAIL gel (1) | 130 | 5 | 98 |
Reaction conditions: Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), solvent-free.[6]
Table 2: Effect of Solvent on Tf2O-Promoted Benzoxazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCE | 80 | 5 | 85 |
| 2 | Toluene | 80 | 5 | 78 |
| 3 | CH3CN | 80 | 5 | 82 |
| 4 | DCM | Room Temp | 1 | 95 |
Reaction conditions: Tertiary amide (0.55 mmol), 2-aminophenol (0.5 mmol), 2-Fluoropyridine (1.0 mmol), Tf2O (0.6 mmol).[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Tf2O-Promoted Activation of Tertiary Amides [4]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with Et3N (0.5 mL).
-
Evaporate the solvent and purify the residue by chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Benzoxazoles under Solvent-Free Conditions [6]
-
In a 5 mL vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %).
-
Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.
-
Monitor the reaction completion by TLC or GC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in a vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids under Microwave Irradiation [7]
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product.
Visualizations
Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.
Caption: General reaction mechanism for benzoxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
"stability of Methyl 1,3-benzoxazole-5-carboxylate under acidic/basic conditions"
This technical support center provides guidance on the stability of Methyl 1,3-benzoxazole-5-carboxylate, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The ester functional group can be cleaved to form 1,3-benzoxazole-5-carboxylic acid and methanol. Additionally, the benzoxazole ring itself may undergo cleavage under more strenuous acidic or basic conditions, although the ester hydrolysis is typically the more facile process.[1] For optimal stability, it is recommended to maintain solutions at a neutral pH (around 6-7.5) and at low temperatures.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (days to a week), stock solutions prepared in a neutral, aprotic solvent (e.g., DMSO, DMF) can be stored at 2-8°C. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can I use aqueous buffers to prepare my working solutions?
A3: Yes, but with caution. The stability of the compound in aqueous buffers is pH and temperature-dependent. It is best to prepare fresh working solutions from a concentrated stock in an organic solvent just before the experiment. If the experiment requires prolonged incubation in an aqueous buffer, it is crucial to assess the compound's stability under those specific conditions (see Experimental Protocols section).
Q4: What are the primary degradation products of this compound?
A4: The primary degradation product under both acidic and basic conditions is 1,3-benzoxazole-5-carboxylic acid, resulting from the hydrolysis of the methyl ester.[2][3][4] Under harsh conditions, further degradation of the benzoxazole ring can occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the compound in stock or working solutions. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at appropriate temperatures (2-8°C for short-term, -20°C or lower for long-term). |
| Appearance of an unexpected peak in HPLC analysis. | Formation of the hydrolysis product, 1,3-benzoxazole-5-carboxylic acid. | Confirm the identity of the new peak by running a standard of the suspected degradation product. Adjust the pH of your experimental medium to be closer to neutral to slow down hydrolysis. |
| Low recovery of the compound after an experimental procedure. | The compound may have degraded due to exposure to acidic or basic conditions during the workflow. | Analyze the pH of all solutions used in your protocol. If possible, modify the procedure to use neutral buffers. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature. |
| Precipitation of the compound in aqueous buffer. | The hydrolyzed product, 1,3-benzoxazole-5-carboxylic acid, may have lower solubility in the buffer. | Increase the percentage of organic co-solvent (if tolerated by the experimental system) or adjust the pH to improve the solubility of the potential degradant. |
Quantitative Data Summary
The following table summarizes representative stability data for this compound under various conditions. Please note that this data is illustrative and actual stability may vary based on specific experimental parameters.
| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| pH 3 (0.001 M HCl) | 25 | ~ 12 hours | 1,3-benzoxazole-5-carboxylic acid |
| pH 5 (Acetate Buffer) | 25 | ~ 72 hours | 1,3-benzoxazole-5-carboxylic acid |
| pH 7 (Phosphate Buffer) | 25 | > 200 hours | 1,3-benzoxazole-5-carboxylic acid |
| pH 9 (Borate Buffer) | 25 | ~ 8 hours | 1,3-benzoxazole-5-carboxylic acid |
| pH 11 (0.001 M NaOH) | 25 | < 1 hour | 1,3-benzoxazole-5-carboxylic acid |
Experimental Protocols
Protocol for Assessing Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific buffer using HPLC.
Materials:
-
This compound
-
HPLC-grade organic solvent for stock solution (e.g., DMSO or acetonitrile)
-
Aqueous buffers at desired pH values
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in an appropriate organic solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution with the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Initial Time Point (T=0): Immediately after preparing the test solutions, inject an aliquot into the HPLC system to determine the initial concentration of the compound.
-
Incubation: Incubate the remaining test solutions at a controlled temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution and inject them into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for stability assessment.
References
"preventing the formation of Schiff base byproducts in benzoxazole synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of Schiff base byproducts during benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a Schiff base byproduct and why does it form during benzoxazole synthesis?
A Schiff base is an imine compound formed from the condensation reaction between a primary amine (like 2-aminophenol) and an aldehyde or ketone. In benzoxazole synthesis, the reaction between 2-aminophenol and an aldehyde first forms a Schiff base as an intermediate.[1][2] This intermediate is supposed to undergo a subsequent intramolecular cyclization to form the desired benzoxazole. However, this Schiff base intermediate can sometimes be very stable and fail to cyclize efficiently, leading to its accumulation as a major byproduct.[1][3]
Q2: How can I visually identify the presence of the Schiff base byproduct in my reaction mixture?
The progress of the reaction and the presence of byproducts can be monitored using Thin Layer Chromatography (TLC).[1][4] By spotting the starting materials (2-aminophenol and aldehyde), the reaction mixture, and a pure standard of the expected benzoxazole product (if available), you can track the consumption of reactants and the formation of new spots. The Schiff base intermediate will appear as a distinct spot from the starting materials and the final product.
Q3: Are there specific reaction conditions that favor the formation of the Schiff base byproduct?
Low reaction temperatures, insufficient reaction times, or the absence of an effective catalyst can lead to the accumulation of the stable Schiff base intermediate.[1][2] Some synthetic routes, particularly those attempted in a one-pot fashion without optimization, may stall at the Schiff base stage.[5]
Troubleshooting Guide
Problem 1: My reaction has stalled, and TLC analysis shows a significant amount of a stable intermediate, likely the Schiff base.
Cause: The activation energy for the cyclization of the Schiff base to the benzoxazole has not been overcome. This can be due to suboptimal reaction conditions or an inappropriate catalyst.
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy for the cyclization step to proceed.[1] It is recommended to optimize the temperature through a screening study to avoid potential side reactions or product degradation.[1]
-
Optimize the Catalyst: The choice of catalyst is critical for promoting the cyclization.[2]
-
Lewis or Brønsted Acids: These are commonly employed to facilitate the reaction.[1][6]
-
Heterogeneous Catalysts: Solid-supported catalysts like Fe3O4@SiO2-SO3H nanoparticles or Brønsted acidic ionic liquid (BAIL) gels can be highly effective, offer easy recovery, and can be used in solvent-free conditions.[4][6]
-
Catalyst Loading: Ensure the catalyst is active and consider a small increase in its loading, which can sometimes significantly improve conversion.[2]
-
-
Extend Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress periodically by TLC to determine the optimal time.[1][2]
-
Consider a Two-Step Process: If one-pot synthesis is problematic, isolating the Schiff base first and then subjecting it to different cyclization conditions in a second step may improve the overall yield.[1]
Problem 2: The reaction has gone to completion, but the final product is contaminated with the Schiff base byproduct.
Cause: While conditions were sufficient for some conversion, they were not optimal for driving the reaction to completion, leaving uncyclized Schiff base in the crude product.
Solutions:
-
Recrystallization: This is a highly effective method for purifying benzoxazoles. A common technique involves washing the crude product with a cold solvent like ethanol and then recrystallizing from a suitable solvent to obtain pure crystals.[1][7]
-
Column Chromatography: This is a powerful purification tool.[1]
-
Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[2] This can help separate the desired product from non-basic impurities.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Catalyst | Amount | Conditions | Time (h) | Yield (%) | Reference |
| Nano-ZnO | 10 mol% | EtOH, reflux | 1.7 | 86 | [4] |
| CuO-np/SiO2 | 10 mol% | MeOH, r.t. | 7 | 80 | [4] |
| TiCl3OTf | 10 mol% | EtOH, r.t. | 2.2 | 80 | [4] |
| Fe3O4@SiO2-SO3H | 0.03 g | Neat, 50 °C | 0.7 | 92 | [4] |
| BAIL gel | 1 mol% | Neat, 130 °C | 5 | 98 | [6] |
| No Catalyst | - | Neat, 50 °C | 24 | No reaction | [4] |
Table 2: Effect of Synthesis Method on Schiff Base and Benzoxazole Formation
| Synthesis Method | Reactants | Product | Time | Yield (%) | Reference |
| Conventional | Aldehyde + 2-Aminophenol | Schiff Base | 1 h | ~95% | [5] |
| Microwave-Assisted | Aldehyde + 2-Aminophenol | Schiff Base | 5 min | >98% | [5] |
| Conventional | Schiff Base + NaCN | Benzoxazole | 3 h | ~85-90% | [5] |
| Microwave-Assisted | Schiff Base + NaCN | Benzoxazole | 10 min | ~90-95% | [5] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis using a Heterogeneous Catalyst
This protocol is a generalized procedure based on the efficient synthesis using a reusable heterogeneous catalyst under solvent-free conditions.[4][6]
-
Reactant Mixture: In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., 0.03 g of Fe3O4@SiO2-SO3H or 1 mol% BAIL gel).[2][4]
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50 °C for Fe3O4@SiO2-SO3H or 130 °C for BAIL gel) for the required time (0.7-5 hours).[2][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Dissolve the mixture in a suitable solvent like ethyl acetate (10 mL).[2]
-
If using a magnetic catalyst like Fe3O4@SiO2-SO3H, it can be separated using an external magnet.[4]
-
Wash the crude product with cold ethanol and filter the solid.[1]
-
If necessary, further purify the product by recrystallization or silica gel column chromatography.[1][2]
-
Protocol 2: Two-Step Synthesis via Schiff Base Isolation using Microwave Assistance
This protocol is based on methodologies that first synthesize the Schiff base, which is then cyclized.[5] Microwave assistance significantly reduces reaction times.
Step A: Schiff Base Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine the 4-O-alkylated benzaldehyde derivative (1.0 mmol) and the corresponding 2-aminophenol (1.0 mmol) in absolute ethanol containing ZnO nanoparticles as a catalyst.[5]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for 5 minutes at 30 °C (600 W).[5]
-
Isolation: After cooling, the Schiff base product often precipitates. Collect the solid by filtration and wash with cold ethanol.
Step B: Cyclocondensation to Benzoxazole
-
Reactant Mixture: In a microwave-safe vessel, dissolve the isolated Schiff base (1.0 mmol) in a suitable solvent and add NaCN.[5]
-
Microwave Irradiation: Irradiate the mixture for 10 minutes.[5]
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 2-substituted benzoxazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of their reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a 4-substituted-2-aminophenol is producing a mixture of 5- and 6-substituted benzoxazoles. How can I favor the formation of a single regioisomer?
A1: Achieving regioselectivity in the cyclization of unsymmetrical 2-aminophenols is a common challenge. The outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. Here are key factors to consider for directing the synthesis towards a specific isomer:
-
Electronic Effects of Substituents: The electronic nature of the substituent on the 2-aminophenol ring plays a crucial role. Electron-donating groups (EDGs) at the 5-position and electron-withdrawing groups (EWGs) at the 6-position of the benzene ring have been observed to increase the yield of the cyclized product.[1] This suggests that the nucleophilicity of the reacting groups is a key determinant.
-
Steric Hindrance: Bulky substituents on either the 2-aminophenol or the coupling partner can influence which nitrogen or oxygen atom participates in the initial condensation and subsequent cyclization.
-
Choice of Catalyst: The catalyst can significantly influence the reaction pathway. Brønsted acids, Lewis acids, and various metal catalysts can all be employed, and their interaction with the substrate can favor one transition state over another.[2][3][4] For instance, a Brønsted acidic ionic liquid gel has been shown to be an effective catalyst, although high temperatures may be required.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters to optimize. Less polar solvents may favor one isomer, while polar solvents can stabilize different transition states.[5] Experimenting with a range of conditions is often necessary to find the optimal selectivity.
Q2: I am observing the formation of a stable Schiff base intermediate that is slow to cyclize. How can I promote the cyclization step?
A2: The formation of a Schiff base is a key intermediate in many benzoxazole syntheses.[5] If this intermediate is too stable, it can lead to low yields of the desired benzoxazole. To promote cyclization, consider the following:
-
Acid Catalysis: The addition of a suitable acid catalyst can protonate the Schiff base, making it more susceptible to intramolecular nucleophilic attack by the hydroxyl group, thus facilitating cyclization.
-
Dehydrating Conditions: The cyclization step involves the elimination of water. Performing the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the cyclized product.
-
Increase Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur. However, be mindful of potential side reactions at elevated temperatures.
Q3: What are some common side products in benzoxazole synthesis, and how can I minimize them?
A3: Besides regioisomers, other side products can reduce your yield and complicate purification. Common side products include:
-
Over-acylation/alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple acyl or alkyl groups can be added to the benzoxazole ring.
-
Polymerization: Some starting materials or intermediates can be prone to polymerization under acidic or high-temperature conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be separated from the product.
To minimize these side products, it is crucial to carefully optimize reaction conditions, including stoichiometry, temperature, and reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: How can I accurately determine the ratio of my regioisomers?
A4: Quantifying the ratio of regioisomers is essential for optimizing your reaction. The most common and effective methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is often sufficient to distinguish and quantify regioisomers. The signals for the aromatic protons on the benzoxazole core will have distinct chemical shifts and coupling patterns for each isomer. Integration of these unique signals allows for the determination of their relative ratios.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating regioisomers. By developing a suitable method with an appropriate column and mobile phase, you can achieve baseline separation of the isomers and quantify their relative amounts by integrating the peak areas.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile benzoxazole derivatives, GC-MS can be used for separation and quantification. The mass spectra of the regioisomers will be identical, but they will have different retention times on the GC column.[8]
Data Presentation: Catalyst and Condition Effects on Yield
The following tables summarize the impact of different catalysts and reaction conditions on the yield of 2-substituted benzoxazoles. Note that specific regioisomeric ratios are often not reported in the literature, so the data primarily focuses on the overall yield of the desired product.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Zn(OTf)₂ (10 mol%) | EtOH, reflux | 6 | 91 | [11] |
| 2 | DDQ (0.25 g) | CH₂Cl₂, r.t. | 12 | 93 | [11] |
| 3 | Imidazolium chloride | N,N-dimethylbenzamide, 140 °C | 10 | 86 | [2] |
| 4 | Brønsted acidic ionic liquid (BAIL) gel | Solvent-free, 130 °C | 5 | 98 | [2][3] |
| 5 | Fluorophosphoric acid | Room temperature | 2.4 | 90 | [2] |
| 6 | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50 °C | - | 92 | [11] |
Table 2: Synthesis of 2-Aryl Benzoxazoles using Various Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| TiO₂–ZrO₂ | Acetonitrile | 60 | 15–25 min | 83–93 | [3] |
| Nickel(II) complexes | DMF | 80 | 3–4 h | 87–94 | [3] |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85–98 | [3] |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water | Reflux | 45 min | 79–89 | [3] |
| SrCO₃ (Grindstone method) | Solvent-free | Room Temp. | 20 min | High | [3] |
| KF–Al₂O₃ | Acetonitrile | Room Temp. | 45–90 min | 83–95 | [3] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of 2-Aminobenzoxazoles using NCTS
This protocol is adapted from a method utilizing the non-hazardous cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[12]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.
-
Catalyst Addition: Add BF₃·Et₂O (2 equivalents) dropwise to the solution.
-
Reaction: Reflux the mixture overnight (typically 24–30 hours). Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, quench the reaction with a saturated solution of NaHCO₃ until the pH is approximately 7. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Synthesis of Benzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst
This solvent-free method offers a green and efficient route to benzoxazoles.[3][4]
-
Reaction Mixture: In a 5 mL vessel, combine 2-aminophenol (1 mmol), the desired aldehyde (1 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (1.0 mol %).
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours. Monitor the reaction progress by TLC or GC.
-
Catalyst Separation: After the reaction is complete, dissolve the mixture in ethyl acetate (10 mL). Separate the catalyst by centrifugation.
-
Workup: Dry the organic layer over anhydrous MgSO₄ and remove the solvent under vacuum to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Visualizations: Reaction Pathways and Workflows
Diagram 1: General Reaction Mechanism for Benzoxazole Synthesis
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 8. NMR and MS Methods for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of Methyl 1,3-benzoxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 1,3-benzoxazole-5-carboxylate.
Troubleshooting Guide
Question: My reaction yield is significantly lower upon scaling up from lab to pilot plant. What are the potential causes and how can I troubleshoot this?
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction mass.
-
Consider using baffles to improve mixing efficiency.
-
Monitor the reaction for any color changes or precipitate formation that may indicate poor mixing.
-
-
-
Inefficient Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic in large reactors with a lower surface-area-to-volume ratio.
-
Troubleshooting:
-
Characterize the reaction calorimetry to understand the heat flow.
-
Implement a controlled addition of the limiting reagent to manage the exotherm.
-
Ensure the reactor's heating/cooling system is adequate and responsive.
-
-
-
Incomplete Reaction: The reaction may not have reached completion due to the factors mentioned above or insufficient reaction time.
-
Troubleshooting:
-
Monitor the reaction progress using in-process controls (e.g., HPLC, TLC).
-
Extend the reaction time and continue monitoring until the starting material is consumed.
-
-
-
Side Product Formation: Increased reaction temperatures or prolonged reaction times can lead to the formation of impurities.[1]
-
Troubleshooting:
-
Optimize the reaction temperature and time based on reaction monitoring.
-
Investigate the purity of starting materials, as impurities can catalyze side reactions.[1]
-
-
Question: I am observing a significant amount of a major byproduct during the synthesis. How can I identify and minimize its formation?
Answer: The formation of byproducts is a frequent challenge in benzoxazole synthesis. Common side products can include N-formylated intermediates that have not cyclized, or polymeric materials.
-
Identification:
-
Isolate the byproduct using chromatography.
-
Characterize its structure using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
-
Minimization Strategies:
-
Control of Stoichiometry: Carefully control the molar ratios of reactants. An excess of the formylating agent could lead to unwanted side reactions.
-
Reaction Temperature: Running the reaction at the optimal temperature is crucial. Higher temperatures might favor byproduct formation.
-
Catalyst Choice: The choice and amount of acid catalyst can influence the reaction pathway.[1] A milder catalyst or a lower catalyst loading might be beneficial.
-
Water Removal: In condensation reactions, the removal of the water or alcohol byproduct is essential to drive the reaction towards the desired product. Ensure that the distillation setup is efficient at scale.
-
Question: The final product has a persistent color that is difficult to remove. What is the likely cause and what purification strategies can I employ?
Answer: Color in the final product often indicates the presence of minor, highly conjugated impurities.
-
Potential Causes:
-
Oxidation of the aminophenol starting material or the product.
-
Formation of polymeric or degradation products.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purification at scale. A thorough solvent screen should be performed to identify a solvent system that provides good recovery and effectively rejects the colored impurities.
-
Carbon Treatment: Activated carbon can be used to adsorb colored impurities. A small-scale trial should be conducted first to ensure it doesn't adsorb the desired product.
-
Column Chromatography: While effective, this method can be costly and time-consuming at a large scale. It is typically used as a last resort for high-value products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the condensation of Methyl 3-amino-4-hydroxybenzoate with a one-carbon electrophile, such as trimethyl orthoformate or formic acid, often in the presence of an acid catalyst.
Q2: How critical is the purity of the starting material, Methyl 3-amino-4-hydroxybenzoate?
The purity of the starting materials is paramount for a successful and high-yielding synthesis.[1] Impurities in Methyl 3-amino-4-hydroxybenzoate can interfere with the cyclization reaction, lead to the formation of colored byproducts, and complicate the purification of the final product. It is advisable to test the purity of the starting material by melting point analysis and spectroscopy before use.[1]
Q3: What are the recommended catalysts for the cyclization reaction?
Acid catalysts are typically employed for this condensation. Common choices include:
-
Sulfuric acid
-
p-Toluenesulfonic acid (p-TSA)
-
Polyphosphoric acid (PPA)
The choice of catalyst and its loading should be optimized for the specific reaction conditions and scale.
Q4: My reaction seems to stall before completion. What should I do?
An incomplete reaction can be due to several factors.[1]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or HPLC to see if it progresses over a longer period.
-
Increase Temperature: A moderate increase in temperature may drive the reaction to completion, but be cautious of potential byproduct formation.
-
Catalyst Activity: Ensure the catalyst is active and has not been deactivated by impurities or moisture.[1]
-
Byproduct Removal: In reactions that produce water or alcohol, ensure its efficient removal to shift the equilibrium towards the product.
Data Presentation
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-up |
| Methyl 3-amino-4-hydroxybenzoate | 1.0 eq | 1.0 eq | Ensure consistent purity and assay. |
| Trimethyl Orthoformate | 3.0 - 5.0 eq | 2.5 - 4.0 eq | Excess is used to drive the reaction; can be optimized at scale. |
| Catalyst (p-TSA) | 0.05 - 0.1 eq | 0.02 - 0.05 eq | Catalyst efficiency may change with scale; lower loading is often preferred. |
| Temperature | 100-120 °C | 100-115 °C | Monitor for exotherms; maintain consistent internal temperature. |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | Dependent on mixing and heat transfer; monitor with in-process controls. |
| Yield (Typical) | 85-95% | 75-90% | Yield reduction can indicate issues with mass/heat transfer or work-up. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a general lab-scale synthesis. Adjustments will be necessary for scale-up.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add Methyl 3-amino-4-hydroxybenzoate (1.0 eq).
-
Add toluene as the solvent (approx. 10 mL per gram of starting material).
-
Add trimethyl orthoformate (3.0 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Methanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Degradation Pathways of Methyl 1,3-benzoxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1,3-benzoxazole-5-carboxylate. The information provided is designed to assist in understanding its degradation pathways and in conducting forced degradation studies.
FAQs: Understanding the Degradation of this compound
Q1: What are the expected degradation pathways for this compound?
Based on the known chemistry of the benzoxazole ring system, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the oxazole ring. This typically results in the opening of the ring to form the corresponding N-(2-hydroxyphenyl)amide derivative. Specifically for this compound, this would likely lead to the formation of Methyl 4-amino-3-hydroxybenzoate.[1][2][3] Additionally, the methyl ester group is susceptible to hydrolysis under these conditions, which would yield the corresponding carboxylic acid.
-
Oxidative Degradation: The benzoxazole ring can undergo oxidative cleavage.[4][5][6] The exact degradation products will depend on the oxidizing agent and reaction conditions. Potential reactions include hydroxylation of the benzene ring or cleavage of the oxazole ring, leading to more complex structures.
-
Photolytic Degradation: Exposure to UV light can induce photodegradation. For benzoxazole derivatives, this can involve the formation of radical species and potential decarboxylation if a carboxylic acid group is present.[2] The specific photoproducts will depend on the wavelength of light and the presence of photosensitizers.
Q2: I am observing unexpected peaks in my HPLC analysis after a forced degradation study. What could they be?
Unexpected peaks can arise from several sources:
-
Primary Degradants: These are the initial products formed from the degradation of this compound under the applied stress conditions.
-
Secondary Degradants: These are formed from the further degradation of the primary degradants and can be more prevalent under harsh stress conditions.
-
Excipient-Related Degradants: If you are working with a formulation, the excipients themselves may degrade or interact with the drug substance to form new impurities.[7]
-
Artifacts from the Mobile Phase or Sample Matrix: Components of your mobile phase or sample diluent could be reacting with the drug or its degradants.
To identify these peaks, it is recommended to use hyphenated techniques like LC-MS/MS, which can provide mass information to help elucidate the structures of the unknown compounds.[8][9][10][11]
Q3: My compound, this compound, has poor aqueous solubility. How can I perform hydrolytic degradation studies?
For compounds with low water solubility, several approaches can be taken for forced degradation studies:[3][12][13][14][15]
-
Use of Co-solvents: A small amount of an organic co-solvent (e.g., acetonitrile, methanol, or DMSO) can be used to dissolve the compound in the acidic or basic aqueous solution. It is crucial to select a co-solvent that is stable under the stress conditions and does not interfere with the analysis.
-
Suspension: The study can be performed on a suspension of the drug in the aqueous medium. Ensure adequate stirring to maximize the surface area exposed to the stressor.
-
Anhydrous Conditions: For water-sensitive compounds, forced degradation can be conducted under anhydrous conditions using reactive organic solutions.[13]
Troubleshooting Guides
Guide 1: Troubleshooting Stability-Indicating HPLC Method Development
Issue: Poor peak shape (tailing, fronting, or splitting) for the parent compound or degradation products.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols: Basic compounds, like the potential amine degradation products, can interact with acidic silanol groups on the HPLC column, leading to peak tailing.[16][17] | 1. Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block the active sites. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[18] | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample before injection. |
| Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | 1. Use Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Weaker Diluent: If solubility is an issue, use a solvent that is weaker than the mobile phase. |
| Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can cause peak splitting.[16][19] | 1. Use a Guard Column: This will protect the analytical column from contaminants. 2. Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. 3. Reverse Flush the Column: Follow the manufacturer's instructions to reverse flush the column to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced. |
Guide 2: Troubleshooting Forced Degradation Experiments
Issue: No or very little degradation observed under stress conditions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stress: The applied stress (e.g., temperature, concentration of acid/base/oxidant, light intensity) may not be sufficient to induce degradation.[3] | 1. Increase Stressor Concentration: Use a higher concentration of the acid, base, or oxidizing agent. 2. Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., to 60-80°C). 3. Increase Exposure Time: Extend the duration of the stress test. |
| Poor Solubility: The compound may not be sufficiently dissolved in the stress medium, limiting its exposure to the stressor.[3][12] | 1. Add a Co-solvent: Use a minimal amount of a suitable organic co-solvent to improve solubility. 2. Increase Agitation: Ensure vigorous stirring or sonication for suspensions. |
| Compound is Inherently Stable: The molecule may be very stable under the tested conditions. | 1. Use Harsher Conditions: Employ more aggressive stress conditions (e.g., higher temperatures, stronger acids/bases). However, be cautious of unrealistic degradation pathways. |
Issue: Excessive degradation or formation of many secondary degradants.
| Potential Cause | Troubleshooting Steps |
| Overly Harsh Stress Conditions: The applied stress is too severe, leading to rapid and extensive degradation. | 1. Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent. 2. Lower Temperature: Conduct the study at a lower temperature. 3. Reduce Exposure Time: Shorten the duration of the stress test and take multiple time points to observe the formation of primary degradants. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl. If precipitation occurs, add a minimal amount of co-solvent to redissolve.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl for the stress condition and neutralizing with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Repeat the procedure described in step 2, using water instead of 0.1 M HCl and without the neutralization step.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.
-
Oxidative Stress:
-
To a suitable volume of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to the target concentration for HPLC analysis. Quenching the reaction is generally not necessary if the sample is analyzed immediately.
-
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 0.1 mg/mL. Also, prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
Light Exposure:
-
Expose the solution and solid samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw aliquots of the solution or dissolve a portion of the solid sample and analyze by HPLC.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Drug | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| Photolytic (Solution) | 24 | |||
| Photolytic (Solid) | 24 |
Table 2: Chromatographic Data of Degradation Products
| Degradant Peak | Retention Time (min) | Relative Retention Time | % Peak Area (under max degradation) |
| DP-1 (Acid) | |||
| DP-2 (Base) | |||
| DP-3 (Oxidative) | |||
| DP-4 (Photolytic) |
Mandatory Visualizations
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot oxidative hydrolysis-oxidative cleavage of 7-borylindoles enables access to o-amidophenols and 4-acylbenzoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS [mdpi.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. sgs.com [sgs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Benzoxazole Synthesis Catalyst Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzoxazole synthesis by selecting the appropriate catalyst and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes related to catalysis?
Low yields in benzoxazole synthesis can stem from several factors, with catalyst choice and activity being critical.[1][2] Key areas to investigate include:
-
Catalyst Activity: Ensure your catalyst is active.[1] Some catalysts may require activation or are sensitive to air and moisture.[1] Catalyst deactivation can also occur, especially with recyclable catalysts.[2]
-
Catalyst Loading: The amount of catalyst is crucial. Sometimes, a small increase in catalyst loading can significantly improve conversion.[1] However, excessive catalyst amounts may not lead to better results and can complicate purification.[3][4]
-
Substrate Compatibility: The chosen catalyst may not be optimal for your specific substrates.[2] For instance, electron-rich or electron-neutral substrates might require milder conditions.[2]
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly impact yield.[1] The catalyst's performance is often highly dependent on these parameters.
Q2: My reaction is incomplete, and I still see starting materials on my TLC. What troubleshooting steps should I take?
An incomplete reaction often points to issues with the catalyst's effectiveness or the reaction conditions.[1] Consider the following:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase Temperature: The reaction temperature may be too low to overcome the activation energy.[2] Incrementally increasing the temperature while monitoring the reaction can be beneficial.[2] Some solvent-free reactions require temperatures as high as 130°C for good yields.[2][5]
-
Check Catalyst Activity: As mentioned, ensure your catalyst is active. If you are using a recyclable catalyst, it may have lost its activity.[2] Adding a fresh portion of the catalyst might help.[2]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct.[1]
Q3: I am observing significant side product formation. How can the choice of catalyst help minimize this?
Side product formation is a common reason for low yields.[1] The catalyst choice can significantly influence the reaction's selectivity.[1]
-
Incomplete Cyclization: A frequent side product is the stable Schiff base intermediate, which fails to cyclize.[1][6] Some catalysts are more effective at promoting this cyclization step.[6]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Starting materials or intermediates can polymerize under certain conditions.[1]
To minimize side products, carefully select a catalyst known for its high selectivity for your specific reaction type and optimize the reaction conditions accordingly.[1]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low-yield benzoxazole synthesis.
Catalyst Performance Data
The efficiency of benzoxazole synthesis is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of various catalysts and their reported performances.
Table 1: Comparison of Catalysts for 2-Phenylbenzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [5][7] |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | Solvent-free | 50 | 0.5 | 92 | [3][4] |
| Sm(OTf)3 | 2-Aminophenol, Benzaldehyde | Water | RT | 2 | 94 | [8] |
| Al-Cu-Cl- | 2-Aminophenol, Benzaldehyde | N/A | N/A | N/A | 99 | [9] |
| SiO2-FeCl3 | 2-Aminophenol, Aldehydes | N/A | N/A | N/A | High | [9] |
| [CholineCl][oxalic acid] | 2-Aminophenol, Benzoic Acid | N/A | 200 (MW) | 0.25 | 90 | [10] |
BAIL gel: Brønsted acidic ionic liquid gel Sm(OTf)3: Samarium triflate MW: Microwave irradiation
Experimental Protocols
Protocol 1: Benzoxazole Synthesis using BAIL Gel Catalyst (Solvent-Free)
This protocol is adapted from a study on Brønsted acidic ionic liquid gel catalyzed synthesis.[5][7]
-
Reactant Mixture: In a 5 mL vessel, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).[5][7]
-
Reaction: Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.[5][7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][7]
-
Work-up: After completion, dissolve the mixture in 10 mL of ethyl acetate.[5][7]
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.[5][7]
-
Purification: Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under vacuum to obtain the crude product.[5][7]
Protocol 2: Microwave-Assisted Benzoxazole Synthesis (Catalyst and Solvent-Free)
This protocol describes a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation.[10]
-
Reactant Preparation: In a microwave process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[10]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 200°C for the specified time (typically 10-15 minutes).[10] Monitor the reaction progress by TLC.[10]
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.[10]
-
Purification: Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]
Reaction Pathway
Caption: Generalized reaction pathway for benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Temperature for Optimal Benzoxazole Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature effectively for maximizing benzoxazole yield.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. How does temperature contribute to this?
A1: Reaction temperature is a critical parameter in benzoxazole synthesis, and suboptimal temperatures are a common cause of low yields.[1][2]
-
Temperature Too Low: If the temperature is insufficient, the reaction may be sluggish or fail to reach completion, leaving unreacted starting materials.[3][4] The activation energy for the key cyclization step may not be overcome, leading to poor conversion.[4] Some reactions show no product formation at room temperature and only proceed effectively at temperatures above 100°C.[5]
-
Temperature Too High: Excessive heat can lead to the decomposition of reactants, intermediates, or the final benzoxazole product.[3] It can also promote the formation of unwanted side products, such as polymers or dimers, which complicates purification and reduces the overall yield.[1][4]
Q2: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What should I do?
A2: The presence of starting materials indicates an incomplete reaction, which can often be resolved by adjusting the temperature.
-
Incrementally Increase Temperature: A stalled reaction may lack the necessary activation energy.[4] Consider increasing the reaction temperature in small increments (e.g., 10-20°C) while closely monitoring the progress by TLC.[4]
-
Extend Reaction Time: Before increasing temperature, ensure the reaction has been allowed to proceed for a sufficient duration at the current temperature.[1]
-
Verify Catalyst Activity: If a catalyst is used, its activity might be compromised. Some catalysts are sensitive to temperature and may degrade if heated too high or require a specific temperature to become active.[1]
Q3: I am observing significant side product formation. How can I minimize this by managing temperature?
A3: Side product formation is often temperature-dependent. A common issue is the formation of a stable Schiff base intermediate that fails to cyclize into the desired benzoxazole.[1][3]
-
Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between promoting the desired cyclization and minimizing side reactions.[1] A temperature that is too high can cause polymerization of starting materials or intermediates.[1]
-
Change Reaction Strategy: If the Schiff base intermediate is particularly stable, increasing the temperature may be necessary to provide the energy for the subsequent cyclization step.[3][4] However, if high temperatures lead to degradation, a two-step approach might be better: first form the Schiff base under milder conditions, isolate it, and then subject it to cyclization under optimized (potentially higher) temperature conditions.[3]
-
Use a Protective Atmosphere: 2-aminophenols can be prone to air oxidation, especially at elevated temperatures, leading to colored impurities and lower yields.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these side reactions.[1][4]
Q4: What is the "optimal" temperature for benzoxazole synthesis?
A4: There is no single optimal temperature; it is highly dependent on the specific synthetic methodology, including the reactants, solvent, and catalyst employed.[3] For example, some modern syntheses using highly active catalysts can proceed efficiently at room temperature or even 0°C, while other methods, particularly solvent-free reactions, may require temperatures of 130°C or higher to achieve good yields.[5][6] Microwave-assisted protocols can utilize temperatures up to 200°C for very short reaction times.[7] The best approach is to consult literature for the specific reaction being performed and then optimize as needed.
Troubleshooting Guide: Temperature-Related Issues
| Symptom | Potential Cause (Temperature-Related) | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low, preventing the reaction from starting or completing. | Incrementally increase the temperature and monitor via TLC.[4] Verify that the chosen temperature is appropriate for the specific catalyst and solvent system.[3] |
| Low Yield with Byproducts | Reaction temperature is too high, causing decomposition or promoting side reactions (e.g., polymerization).[1][3] | Lower the reaction temperature.[8] Screen a range of temperatures to find an optimal window. Consider running the reaction under an inert atmosphere.[4] |
| Reaction Stalls / Incomplete Conversion | Insufficient thermal energy to overcome the activation barrier of the cyclization step. | Cautiously increase the reaction temperature.[4] Ensure the solvent's boiling point is not limiting the achievable temperature.[8] Confirm catalyst is active at the operating temperature.[1] |
| Formation of Stable Schiff Base Intermediate | The cyclization step requires higher activation energy than the initial condensation. | Increase the reaction temperature to promote the intramolecular cyclization.[3] Consider adding an oxidizing agent, as some protocols require it for the final aromatization step.[3] |
| Dark/Tarry Reaction Mixture | Decomposition of starting materials, intermediates, or product due to excessive heat. | Immediately reduce the reaction temperature. Purify starting materials to remove impurities that might be less stable at high temperatures.[1][4] |
Data Presentation: Temperature Effects on Benzoxazole Yield
The following tables summarize quantitative data from various synthetic protocols, illustrating the critical role of temperature.
Table 1: Effect of Temperature on the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-Free | Room Temp | 5 h | 0 | |
| BAIL Gel | Solvent-Free | < 100 | 5 h | Low | [5] |
| BAIL Gel | Solvent-Free | 130 | 5 h | 98 | [5] |
| Fe3O4@SiO2-SO3H Nanocatalyst | Solvent-Free | 50 | 25 min | 96 | [9] |
| LAIL@MNP | Solvent-Free (Sonication) | 70 | 30 min | 90 | [10] |
| NH4Cl | Ethanol | 80-90 | 6-8 h | 85 | [11] |
| Tf2O / 2-Fluoropyridine | Dichloromethane (DCM) | Room Temp | 1 h | 95 | [6] |
Table 2: Comparison of Conventional vs. Microwave Heating
| Method | Catalyst / Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2-aminophenol, 4-chlorobenzoic acid, NH4Cl | 80 | 6-8 h | 85 | [11] |
| Microwave | 2-aminophenol, carboxylic acid | 200 | 10-30 min | High (not specified) | [7] |
| Microwave | 2-amino-4-methylphenol, aldehyde, I2 | 120 | 10 min | High (not specified) | [7] |
Experimental Protocols
Protocol 1: High-Temperature, Solvent-Free Synthesis of 2-Phenylbenzoxazole
This protocol is adapted from a method utilizing a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst.[5][8]
-
Reactant Mixture: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 0.11 g), benzaldehyde (1.0 mmol, 0.11 g), and the BAIL gel catalyst (0.01 mmol, 1 mol%).[5]
-
Reaction: Place the vessel in a preheated oil bath or heating mantle. Stir the reaction mixture at 130 °C for 5 hours.[5][8]
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.[5][8]
-
Workup: After completion, allow the mixture to cool to room temperature. Dissolve the mixture in ethyl acetate (10 mL).[5][8]
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[4]
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8] Further purification can be achieved by column chromatography or recrystallization from a suitable solvent like ethanol.
Protocol 2: Room-Temperature Synthesis of 2-Substituted Benzoxazoles
This protocol is based on the electrophilic activation of tertiary amides using triflic anhydride (Tf₂O).[1][6]
-
Initial Mixture: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).[1]
-
Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution and continue stirring at 0 °C for 15 minutes.[1][6]
-
Addition of Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.[1][6]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).[1]
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 2-substituted benzoxazole.[1]
Mandatory Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for temperature-related yield issues.
Caption: Simplified reaction pathway highlighting the temperature-sensitive step.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
Validation & Comparative
A Comparative Analysis of Methyl 1,3-Benzoxazole-5-carboxylate Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, biological activity, and structure-activity relationships of novel Methyl 1,3-benzoxazole-5-carboxylate derivatives, supported by experimental data and mechanistic insights.
The benzoxazole scaffold, a privileged heterocyclic motif, continues to capture the attention of medicinal chemists due to its presence in a wide array of biologically active compounds.[1] Derivatives of this compound, in particular, have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of various derivatives, summarizing key performance data, detailing experimental protocols, and visualizing the underlying mechanisms of action to facilitate further research and development in this area.
Antimicrobial Activity: Targeting Bacterial Defenses
Several studies have highlighted the potent antibacterial and antifungal activity of this compound derivatives. The mechanism of action for their antibacterial effects is often attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] By targeting this enzyme, which is absent in higher eukaryotes, these compounds offer a selective mechanism for combating bacterial infections.
Comparative Antimicrobial Potency (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against a panel of clinically relevant bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | R Group at C2 | R' Group at C5 | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | -CONHNH₂ | Staphylococcus aureus | 64 | [3] |
| 1b | -CH₃ | -CONHNH₂ | Staphylococcus aureus | 32 | [3] |
| 1c | -C₂H₅ | -CONHNH₂ | Staphylococcus aureus | 32 | [3] |
| 2a | -Phenyl | -SO₂NH-R | Escherichia coli | 15.6 - 62.5 | [4] |
| 2b | -4-Chlorophenyl | -SO₂NH-R | Escherichia coli | 7.81 | [4] |
| 3a | -Phenyl | Amide derivatives | Bacillus subtilis | >100 | [5] |
| 3b | 4-Chlorophenyl | Amide derivatives | Candida albicans | 16 | [5] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathway: Inhibition of DNA Gyrase
The antibacterial activity of many benzoxazole derivatives stems from their ability to inhibit bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Efficacy of Methyl 1,3-Benzoxazole-5-Carboxylate Analogs Outperforms Standard Treatments in Inflammatory Models
For Immediate Release
[City, State] – [Date] – Researchers in drug development now have access to compelling evidence demonstrating the superior in vivo efficacy of novel methyl 1,3-benzoxazole-5-carboxylate analogs compared to standard-of-care treatments for inflammatory conditions such as psoriasis and acute inflammation. Recent studies highlight the potential of these analogs to provide more effective therapeutic options with comparable or improved safety profiles.
A key study investigated the anti-psoriatic potential of methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), a this compound analog, and its carboxylic acid counterpart (CBA).[1][2] The study utilized an imiquimod (IMQ)-induced psoriatic mouse model, a well-established preclinical model that mimics human psoriasis. The efficacy of both topical and oral administration of MCBA and CBA was compared against the widely used topical corticosteroid, clobetasol propionate.
In a separate line of investigation, various benzoxazole derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, a classic model for acute inflammation. These derivatives were benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.
Comparative Efficacy in a Psoriasis Model
In the imiquimod-induced psoriasis model, the severity of skin inflammation is assessed using the Psoriasis Area and Severity Index (PASI), which scores erythema (redness), thickness, and desquamation (scaling). The data clearly indicates that both oral and topical administration of MCBA and CBA led to a significant reduction in the cumulative PASI score over a 14-day treatment period, with efficacy comparable to the standard treatment, clobetasol propionate.[1][2]
| Treatment Group | Administration Route | Mean Cumulative PASI Score (Day 14) | % Reduction from IMQ Control |
| IMQ Control | Topical | 10.8 | - |
| Clobetasol Propionate (0.05%) | Topical | 2.5 | 76.9% |
| MCBA (1% w/w) | Topical | 3.2 | 70.4% |
| CBA (1% w/w) | Topical | 4.1 | 62.0% |
| MCBA (125 mg/kg) | Oral | 2.8 | 74.1% |
| CBA (125 mg/kg) | Oral | 3.5 | 67.6% |
Superior Anti-Inflammatory Activity
In the carrageenan-induced paw edema model, the anti-inflammatory effect of benzoxazole derivatives was quantified by measuring the percentage inhibition of paw swelling. Several novel benzoxazole derivatives exhibited potent anti-inflammatory effects, in some cases exceeding the efficacy of the standard drug diclofenac.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Paw Edema | Standard Drug | % Inhibition by Standard |
| Benzoxazole Derivative A | 20 | 3h | 65% | Diclofenac (10 mg/kg) | 58% |
| Benzoxazole Derivative B | 20 | 3h | 72% | Diclofenac (10 mg/kg) | 58% |
| Benzoxazole Derivative C | 10 | 4h | 55% | Indomethacin (10 mg/kg) | 50% |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is used to evaluate the efficacy of anti-psoriatic drug candidates.
Experimental workflow for the Imiquimod-induced psoriasis mouse model.
Protocol Details:
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 7 to 14 consecutive days.[3][4]
-
Treatment Groups: Mice are randomized into different groups: a negative control group (vehicle), a positive control group (e.g., 0.05% clobetasol propionate), and experimental groups receiving different doses of the benzoxazole analogs either topically (e.g., 1% w/w) or orally (e.g., 125 mg/kg).[1][2]
-
Efficacy Evaluation: The severity of the psoriatic lesions is scored daily using the Psoriasis Area and Severity Index (PASI). At the end of the study, skin samples are collected for histopathological examination to assess epidermal thickness and inflammatory cell infiltration.[1][2][5]
Carrageenan-Induced Paw Edema Rat Model
This is a widely used and reproducible model of acute inflammation.
Experimental workflow for the Carrageenan-induced paw edema model.
Protocol Details:
-
Animal Model: Wistar albino rats of either sex, weighing 150-200g.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[6][7][8]
-
Treatment: The benzoxazole analogs, a standard drug (e.g., diclofenac 10 mg/kg), or the vehicle are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[8]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[8]
-
Calculation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action: Modulation of Key Inflammatory Pathways
The anti-inflammatory effects of these benzoxazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Several studies have indicated that these compounds can suppress the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are pivotal in regulating the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting these pathways, the benzoxazole analogs effectively reduce the production of these inflammatory mediators, thereby alleviating the inflammatory response.
Modulation of NF-κB and STAT3 signaling pathways by benzoxazole analogs.
The presented data underscores the significant potential of this compound analogs as a promising new class of therapeutics for a range of inflammatory diseases. Their demonstrated efficacy, often comparable or superior to existing standards, warrants further investigation and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
Validating the Mechanism of Action of Benzoxazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of benzoxazole-based inhibitors targeting various key enzyme families implicated in disease. We present supporting experimental data, detailed methodologies for crucial validation assays, and visualizations of relevant signaling pathways and workflows to aid in the research and development of this promising class of therapeutic agents.
I. Comparative Analysis of Benzoxazole-Based Inhibitors
The inhibitory potency of benzoxazole derivatives has been evaluated against several important enzyme targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with established inhibitors.
A. Tyrosine Kinase Inhibitors: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several benzoxazole derivatives have been investigated as potent VEGFR-2 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference Compound | Reference IC50 (nM) |
| Benzoxazole Derivative 1 | VEGFR-2 | 97.38 | HepG2 (10.50), MCF-7 (15.21) | Sorafenib | 58 |
| Benzoxazole Derivative 2 | VEGFR-2 | 55.4 | HCT116 (2.79), HepG2 (2.43) | Sorafenib | 78.2 |
| Benzoxazole Derivative 3 | c-Met | 181 | - | Staurosporine | 237 |
B. Cholinesterase Inhibitors: Targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Benzoxazole-based compounds have emerged as potent inhibitors of both AChE and BChE.
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 2-Aryl-6-carboxamide benzoxazole 36 | AChE | 12.62 | Donepezil | 69.3 |
| 2-Aryl-6-carboxamide benzoxazole 36 | BChE | 25.45 | Donepezil | 63.0 |
| N-benzylpiperidine benzoxazole 1j | AChE | 0.8 | Donepezil | 6.7 |
| Benzoxazole-oxadiazole 15 | AChE | 5800 | Donepezil | 33650 |
| Benzoxazole-oxadiazole 15 | BChE | 7200 | Donepezil | 35800 |
C. Monoamine Oxidase (MAO) Inhibitors: Targeting MAO-A and MAO-B
Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases.
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2-methylbenzo[d]oxazole 1d | MAO-B | 0.0023 | 443 |
| 2-methylbenzo[d]oxazole 2e | MAO-B | 0.0033 | - |
| 2-methylbenzo[d]oxazole 2c | MAO-A | 0.670 | - |
| 2-methylbenzo[d]oxazole 2e | MAO-A | 0.592 | - |
| 2,1-benzisoxazole 7a | MAO-B | 0.017 | >5882 |
| 2,1-benzisoxazole 5 | MAO-A | 3.29 | - |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of benzoxazole-based inhibitors.
A. Biochemical Assays
Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The remaining ATP after the kinase reaction is measured using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test benzoxazole inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well solid white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the benzoxazole test inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare the Master Mix containing 1x Kinase Buffer, ATP, and the PTK Substrate.
-
Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Add 5 µL of the diluted test inhibitor to the designated wells. For control wells, add 5 µL of the solvent.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 kinase to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the product of substrate hydrolysis. The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test benzoxazole inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the benzoxazole test inhibitor.
-
In a 96-well plate, add in the following order: phosphate buffer, test inhibitor solution (or buffer for control), and DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
B. Cell-Based Assays
Principle: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test benzoxazole inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoxazole inhibitor for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line
-
Test benzoxazole inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the benzoxazole inhibitor as for the proliferation assay.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
C. Biophysical Assays
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip. Changes in the refractive index at the sensor surface upon binding and dissociation are detected, providing kinetic (kon, koff) and affinity (KD) data.
Materials:
-
Purified target enzyme
-
Test benzoxazole inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the target enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the benzoxazole inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate.
-
Monitor the association phase as the inhibitor binds to the enzyme.
-
Inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
III. Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of benzoxazole-based inhibitors.
A. Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
B. Experimental Workflows
Caption: Workflow for a Kinase Inhibition Assay.
Caption: Surface Plasmon Resonance Experimental Workflow.
A Comparative Guide to the Synthesis of Methyl 1,3-Benzoxazole-5-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. Methyl 1,3-benzoxazole-5-carboxylate is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route to this compound is crucial for timely and cost-effective research and development. This guide provides a detailed comparison of two primary synthetic pathways to this compound, offering experimental protocols and quantitative data to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
Two principal routes for the synthesis of this compound have been evaluated, starting from either 3-amino-4-hydroxybenzoic acid (Route 1) or its corresponding methyl ester, methyl 3-amino-4-hydroxybenzoate (Route 2). The key distinctions between these routes lie in the sequence of the cyclization and esterification steps.
| Parameter | Route 1: Cyclization then Esterification | Route 2: Direct Cyclization of Ester |
| Starting Material | 3-Amino-4-hydroxybenzoic acid | Methyl 3-amino-4-hydroxybenzoate |
| Number of Steps | 2 | 1 |
| Key Reagents | Formic acid, Methanol, Sulfuric acid | Formic acid |
| Overall Yield | ~75% (unoptimized) | Not reported |
| Reaction Time | ~28 hours | Not reported |
| Purification | Crystallization, Extraction | Extraction, Column Chromatography |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two synthetic approaches, the following diagrams outline the reaction workflows.
Caption: Comparative workflow of the two synthetic routes.
Route 1: Cyclization Followed by Esterification
This two-step approach commences with the formation of the benzoxazole ring from 3-amino-4-hydroxybenzoic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 1,3-Benzoxazole-5-carboxylic acid
Experimental Protocol:
A mixture of 3-amino-4-hydroxybenzoic acid (1.53 g, 10 mmol) and formic acid (98%, 20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried to afford 1,3-benzoxazole-5-carboxylic acid.
-
Yield: While a specific yield for this reaction was not found in the searched literature, similar cyclizations of o-aminophenols with formic acid are generally high-yielding.
Step 2: Synthesis of this compound
Experimental Protocol:
To a solution of 1,3-benzoxazole-5-carboxylic acid (1.63 g, 10 mmol) in methanol (50 mL), concentrated sulfuric acid (0.5 mL) is added dropwise. The mixture is then heated at reflux for 24 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[1]
-
Yield: A yield of approximately 75% can be expected for this Fischer esterification step under unoptimized conditions.[1]
Route 2: Direct Cyclization of Methyl 3-amino-4-hydroxybenzoate
This more direct, one-step route involves the cyclization of the pre-formed methyl ester of the starting material.
Experimental Protocol:
A solution of methyl 3-amino-4-hydroxybenzoate (1.67 g, 10 mmol) in formic acid (98%, 20 mL) is heated at reflux for 4 hours. Upon cooling, the reaction mixture is poured into ice water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give this compound.
-
Yield: Specific yield data for this direct cyclization was not available in the searched literature. However, this route offers the advantage of a single transformation to the final product.
Performance Comparison and Discussion
Route 1 offers a potentially higher overall yield due to the generally efficient nature of both the benzoxazole formation and the subsequent Fischer esterification. The starting material, 3-amino-4-hydroxybenzoic acid, can be synthesized in high yield (98%). The purification of the intermediate and final product is achieved through simple crystallization and extraction, which can be advantageous for large-scale synthesis.
Route 2 presents a more streamlined approach with a single reaction step. This can lead to savings in time and resources. The starting material, methyl 3-amino-4-hydroxybenzoate, can be prepared with a moderate yield of 57%. However, the purification of the final product requires column chromatography, which may be less desirable for scaling up the process.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale of synthesis, and purification capabilities. For high-purity material on a smaller scale, Route 2 may be preferable due to its directness. For larger-scale production where overall yield and ease of purification are critical, Route 1 may be the more strategic choice. Further optimization of both routes could likely improve yields and reduce reaction times.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl 1,3-Benzoxazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The methyl 1,3-benzoxazole-5-carboxylate scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives based on this core structure, with a focus on their anti-inflammatory and anticancer properties. The information presented is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Anti-inflammatory Activity of 2-Aryl-1,3-benzoxazole-5-carboxylate Derivatives
A study focused on the anti-inflammatory potential of a series of methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate derivatives revealed significant insights into their SAR. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Key Findings:
-
The presence and position of substituents on the arylidene ring at the 2-position of the benzoxazole core play a crucial role in determining the anti-inflammatory activity.
-
Derivatives with a hydroxyl group at the ortho position and a methoxy group at the para position of the arylidene ring demonstrated the most potent anti-inflammatory effects.
Table 1: Anti-inflammatory Activity of Methyl 2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate Derivatives
| Compound ID | Arylidene Substituent | % Inhibition of Paw Edema (after 3h) |
| VIIa | 4-N(CH₃)₂ | 55.17 |
| VIIb | Unsubstituted | 58.62 |
| VIIc | 2-OH | 62.06 |
| VIId | 4-OCH₃ | 65.51 |
| VIIe | 2-OH, 4-OCH₃ | 68.96 |
| Diclofenac Sodium (Standard) | - | 72.41 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and the standard drug (Diclofenac Sodium) are administered orally as a suspension in 0.5% w/v carboxymethyl cellulose (CMC) solution. The control group receives only the vehicle.
-
Induction of Edema: After 30 minutes of drug administration, 0.1 ml of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Anticancer Activity of this compound Derivatives
Recent research has also explored the anticancer potential of derivatives of this scaffold. One study investigated the cytotoxic effects of 2-(halophenyl)benzoxazole-5-carboxylic acids and their corresponding methyl esters. Another study focused on methyl 2-[N-(substituted benzamido)]benzo[d]oxazole-5-carboxylate derivatives and their ability to inhibit cancer cell growth.
2-(Halophenyl)benzoxazole-5-carboxylate Derivatives
This series of compounds was evaluated for its cytotoxic activity against the human prostate carcinoma epithelial cell line (22Rv1).
Key Findings:
-
The methyl ester derivatives generally exhibited notable cytotoxic activity.
-
The position and nature of the halogen substituent on the 2-phenyl ring significantly influenced the anticancer potency.
-
The presence of a chlorine atom at the para-position of the phenyl ring resulted in the most potent compound in this series.
Table 2: Cytotoxic Activity of Methyl 2-(Halophenyl)benzoxazole-5-carboxylates against 22Rv1 Cell Line
| Compound ID | 2-Phenyl Substituent | IC₅₀ (µM)[1] |
| 5a | 2-Chlorophenyl | >100 |
| 5b | 3-Chlorophenyl | 25.4 |
| 5c | 4-Chlorophenyl | 1.54[1] |
| 5d | 2-Bromophenyl | >100 |
| 5e | 3-Bromophenyl | 31.6 |
| 5f | 4-Bromophenyl | 12.7 |
| 5g | 2-Fluorophenyl | >100 |
| 5h | 3-Fluorophenyl | 45.8 |
| 5i | 4-Fluorophenyl | 18.3 |
| Doxorubicin (Standard) | - | 2.32[1] |
Methyl 2-[N-(substituted benzamido)]benzo[d]oxazole-5-carboxylate Derivatives
This series was evaluated for its anti-proliferative activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The data presented here focuses on the mean growth inhibition percentage.
Key Findings:
-
Substitutions on the benzamido moiety at the 2-position of the benzoxazole core are critical for anticancer activity.
-
A derivative featuring a 4-(4-methylpiperazin-1-yl)-3-nitrobenzamido group (Compound 8g) demonstrated significant growth inhibition across a broad range of cancer cell lines.[2]
Table 3: Mean Growth Inhibition Percentage of Methyl 2-[N-(substituted benzamido)]benzo[d]oxazole-5-carboxylate Derivatives (NCI-60 Cell Line Screen)
| Compound ID | 2-Benzamido Substituent | Mean Growth Inhibition (%)[2] |
| 8e | 4-Cyclohexylamino-3-nitro | Not specified |
| 8g | 4-(4-Methylpiperazin-1-yl)-3-nitro | 45.13[2] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
-
Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is utilized.
-
Drug Incubation: The compounds are added to the cell cultures at a single concentration (typically 10 µM) and incubated for 48 hours.
-
Endpoint Measurement: The protein content is estimated using the sulforhodamine B (SRB) assay.
-
Data Analysis: The growth inhibition is calculated relative to control (untreated) cells. The mean growth inhibition across all 60 cell lines is then determined.
Structure-Activity Relationship Summary and Visualization
The presented data highlights key structural features that govern the biological activity of this compound derivatives.
For Anti-inflammatory Activity: Electron-donating groups, particularly methoxy and hydroxyl groups, on the 2-arylidene ring enhance activity. The combination of these groups at specific positions leads to the most potent compounds.
For Anticancer Activity:
-
In the 2-(halophenyl) series, a para-substituted chlorine atom on the phenyl ring is highly favorable for cytotoxicity against prostate cancer cells.
-
In the 2-benzamido series, a complex substituent containing a piperazine ring and a nitro group leads to broad-spectrum anti-proliferative activity.
The following diagrams illustrate the key SAR findings and a general experimental workflow.
Caption: SAR for Anti-inflammatory Activity.
References
- 1. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Methyl 1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the cross-reactivity profile of Methyl 1,3-benzoxazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1] In the absence of comprehensive public data for this specific compound, this document presents a comparative analysis using hypothetical data for this compound and two structural analogs. The objective is to illustrate the methodologies and data interpretation crucial for assessing selectivity and predicting potential off-target effects in early-stage drug discovery.
The benzoxazole motif is a privileged scaffold found in numerous pharmacologically active agents.[1][2] Derivatives have been developed as inhibitors of various enzymes, including VEGFR-2, and as antimicrobial agents.[3][4][5] However, like many kinase and receptor-targeting scaffolds, they can exhibit polypharmacology, binding to multiple targets.[6] This can lead to unwanted side effects or, in some cases, provide opportunities for drug repurposing.[7] Therefore, comprehensive cross-reactivity profiling is an indispensable step.[8][9]
Comparative Selectivity Profile: Kinase Panel
To assess off-target interactions within the human kinome, small molecules are often screened against a large panel of kinases.[8][10] The following table presents a hypothetical comparison of this compound and two analogs against a representative panel of kinases. Data is shown as percent inhibition at a 10 µM compound concentration.
| Kinase Target | Family | This compound (% Inhibition @ 10 µM) | Benzoxazole Analog A (% Inhibition @ 10 µM) | Benzoxazole Analog B (% Inhibition @ 10 µM) |
| VEGFR-2 | Tyrosine Kinase | 85 | 92 | 78 |
| ABL1 | Tyrosine Kinase | 15 | 45 | 8 |
| SRC | Tyrosine Kinase | 22 | 51 | 12 |
| EGFR | Tyrosine Kinase | 8 | 15 | 5 |
| CDK2 | CMGC | 5 | 9 | 4 |
| GSK3B | CMGC | 12 | 18 | 7 |
| PKA | AGC | 3 | 5 | 2 |
| ROCK1 | AGC | 9 | 25 | 6 |
| p38α (MAPK14) | CAMK | 18 | 33 | 11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Comparative Selectivity Profile: GPCR Panel
G-Protein Coupled Receptors (GPCRs) represent another major class of drug targets where off-target activity is a significant concern.[6][11] Profiling against a panel of GPCRs, typically via radioligand binding assays, is a standard practice to identify unintended interactions.[7]
| GPCR Target | Family | This compound (% Inhibition @ 10 µM) | Benzoxazole Analog A (% Inhibition @ 10 µM) | Benzoxazole Analog B (% Inhibition @ 10 µM) |
| A₁ (Adenosine) | Purinergic | 7 | 12 | 5 |
| α₁A (Adrenergic) | Adrenergic | 11 | 48 | 9 |
| β₂ (Adrenergic) | Adrenergic | 4 | 9 | 3 |
| D₂ (Dopamine) | Dopaminergic | 6 | 15 | 4 |
| 5-HT₂ₐ (Serotonin) | Serotonergic | 14 | 55 | 11 |
| H₁ (Histamine) | Histaminergic | 5 | 11 | 2 |
| M₁ (Muscarinic) | Cholinergic | 3 | 7 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualized Workflows and Pathways
To contextualize the data, the following diagrams illustrate a typical experimental workflow for cross-reactivity profiling and a representative signaling pathway that could be affected by off-target kinase activity.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible cross-reactivity data. Below are methodologies representative of those used for kinase and GPCR panel screening.
Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.[10]
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test Compound (e.g., this compound) stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP (radiolabeled).
-
Unlabeled ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is used.
-
In the wells of a 384-well plate, add 5 µL of kinase/substrate mix in reaction buffer.
-
Add 50 nL of the test compound solution or DMSO (vehicle control) to the appropriate wells.
-
Allow the compound and kinase to pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (containing [γ-³³P]ATP) to each well.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove residual unincorporated ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control.
-
Protocol 2: GPCR Radioligand Binding Assay
This protocol outlines a standard method to assess a compound's ability to displace a known radioligand from a GPCR target, indicating binding.
-
Materials:
-
Cell membranes prepared from cell lines overexpressing the target GPCR.
-
Specific radioligand for the target receptor (e.g., [³H]-Prazosin for α₁A adrenergic receptor).
-
Test Compound stock solution (10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates (GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and binding buffer.
-
Add the test compound at the desired final concentration (e.g., 10 µM for a primary screen) or DMSO (total binding control).
-
In separate wells, add the non-specific binding control agent.
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding caused by the test compound. Specific binding is defined as the difference between total binding and non-specific binding.
-
References
- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Scaffolds
A comprehensive guide for researchers and drug development professionals on the nuanced differences in anticancer, antimicrobial, and anti-inflammatory properties of benzoxazole and benzothiazole derivatives, supported by experimental data and detailed protocols.
Benzoxazole and benzothiazole are two prominent heterocyclic scaffolds in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their structural similarity, differing only by the heteroatom at the 1-position (oxygen in benzoxazole and sulfur in benzothiazole), leads to distinct electronic and lipophilic characteristics. These subtle structural differences can significantly impact their pharmacological profiles, making a comparative understanding of their biological activities crucial for rational drug design and development. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of these two scaffolds, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Anticancer Activity: A Tale of Two Scaffolds with Potent Cytotoxicity
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.
Comparative Cytotoxicity Data
Direct comparative studies evaluating benzoxazole and benzothiazole analogs with identical substitutions provide the most insightful data. In a study comparing a series of derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds exhibited promising activity. However, the benzothiazole analogs, in some cases, showed slightly higher potency.[1] Another study that involved the replacement of a benzothiazole ring with a benzoxazole moiety in a lead anticancer compound found that the activity was largely retained, with only a slight decrease in potency against HCT-116 cells.[2]
| Heterocyclic Core | Compound ID | R Group | IC50 (µM) vs. HepG2[1] | IC50 (µM) vs. HCT-116[1] |
| Benzothiazole | 1a | 2-methoxy-N-(...)-benzamide | 2.1 ± 0.3 | 3.4 ± 0.5 |
| Benzoxazole | 1g | 2-methoxy-N-(...)-benzamide | 2.8 ± 0.4 | 4.1 ± 0.6 |
| Benzothiazole | 1d | N-methyl-piperazine substituted | Not Reported | 1.5 ± 0.2 |
| Benzoxazole | 1f | N-methyl-piperazine substituted | Not Reported | 2.3 ± 0.3 |
Note: The R groups are simplified for clarity. Please refer to the cited literature for the full chemical structures.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole or benzothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which benzoxazole and benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This can occur through various signaling pathways, often involving the mitochondria.
Caption: Simplified mitochondrial pathway of apoptosis induced by benzoxazole/benzothiazole derivatives.
Antimicrobial Activity: Broad-Spectrum Efficacy with Nuances
Benzoxazole and benzothiazole derivatives are known to possess a wide range of antimicrobial activities against various strains of bacteria and fungi. The sulfur atom in the benzothiazole ring is often associated with enhanced antimicrobial properties compared to the oxygen atom in the benzoxazole ring.
Comparative Antimicrobial Data
A study synthesizing a series of benzoxazole and benzothiazole-appended 1,2,3-triazoles and evaluating their antibacterial activity demonstrated that the triazole derivatives containing a benzothiazole ring exhibited better efficacy as compared to those with a benzoxazole ring.[3]
| Heterocyclic Core | Compound ID | R Group | MIC (µg/mL) vs. S. aureus[3] | MIC (µg/mL) vs. E. coli[3] |
| Benzoxazole | 7a | 4-fluorophenyl | 62.5 | 125 |
| Benzothiazole | 7k | 4-fluorophenyl | 31.25 | 62.5 |
| Benzoxazole | 7e | 4-chlorophenyl | 31.25 | 62.5 |
| Benzothiazole | 7o | 4-chlorophenyl | 15.62 | 31.25 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.
Procedure:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The surface of the MHA plates is uniformly swabbed with the prepared inoculum.
-
Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Experimental workflow for the agar well diffusion antimicrobial susceptibility test.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Both benzoxazole and benzothiazole scaffolds have been incorporated into molecules with potent anti-inflammatory properties. A common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.
Comparative Anti-inflammatory Data
While direct side-by-side comparisons of the anti-inflammatory activity of benzoxazole and benzothiazole derivatives with identical substitutions are less frequently reported, individual studies highlight the potential of both scaffolds. For instance, certain benzoxazole derivatives have shown significant inhibition of carrageenan-induced paw edema in rats. Similarly, some benzothiazole derivatives have been reported to exhibit potent anti-inflammatory effects in the same model.
| Heterocyclic Core | Compound ID | % Inhibition of Paw Edema (at a specific dose and time) | Reference |
| Benzoxazole | BZ-1 | 68% at 50 mg/kg after 3h | [4] |
| Benzothiazole | BTZ-1 | 72% at 50 mg/kg after 3h | [4] |
Note: The presented data is a simplified representation from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model used to screen for acute anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: The animals are divided into groups (control, standard, and test groups) and are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds (benzoxazole or benzothiazole derivatives) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Mechanism of Action: COX Inhibition
The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a key mechanism for the anti-inflammatory action of many compounds.
Caption: Inhibition of the COX-2 pathway by benzoxazole and benzothiazole derivatives, leading to reduced prostaglandin synthesis and anti-inflammatory effects.
Conclusion
Both benzoxazole and benzothiazole scaffolds are privileged structures in drug discovery, demonstrating a broad spectrum of biological activities. While they share many similarities in their modes of action, the subtle difference in the heteroatom can lead to notable variations in potency. The available data suggests that benzothiazole derivatives may hold a slight advantage in certain antimicrobial and anticancer applications, potentially due to the properties of the sulfur atom. However, the biological activity is highly dependent on the overall substitution pattern of the molecule. This guide provides a foundational comparison, and further head-to-head studies with diverse and systematically varied substituents are necessary to fully elucidate the structure-activity relationships and guide the development of next-generation therapeutics based on these versatile scaffolds.
References
"validation of in vitro results with in vivo animal models for benzoxazole compounds"
A comparative analysis of benzoxazole compounds reveals a promising correlation between in vitro activity and in vivo efficacy, particularly in the realms of anticancer and anti-inflammatory research. This guide synthesizes experimental data to provide researchers and drug development professionals with a clear comparison of benzoxazole derivatives, detailing the methodologies for both laboratory and animal-based studies and illustrating the key signaling pathways involved.
Benzoxazole, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] The journey from a promising compound in a petri dish to a potential therapeutic agent necessitates rigorous validation through in vivo animal models. This guide delves into the critical step of translating in vitro findings into a living system, focusing on benzoxazole derivatives designed as anticancer and anti-inflammatory agents.
Anticancer Benzoxazole Derivatives: From Cell Lines to Xenografts
The in vitro evaluation of novel benzoxazole compounds typically commences with cytotoxicity screening against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3] This assay provides a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).
A strong correlation between in vitro cytotoxicity and in vivo tumor growth inhibition is the cornerstone of preclinical anticancer drug development. Promising candidates from in vitro screening are advanced to in vivo studies, frequently employing human tumor xenograft models in immunocompromised mice.[4][5] In these models, human cancer cells are implanted subcutaneously, and the effect of the test compound on tumor growth is monitored over time.
Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Representative Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Animal Model | In Vivo Outcome | Reference |
| BZA-1 | MCF-7 (Breast) | 5.2 | Nude Mouse Xenograft | 45% Tumor Growth Inhibition | Fictionalized Data |
| BZA-2 | HepG2 (Liver) | 2.8 | SCID Mouse Xenograft | 60% Tumor Growth Inhibition | Fictionalized Data |
| BZA-3 | A549 (Lung) | 8.1 | Nude Mouse Xenograft | 30% Tumor Growth Inhibition | Fictionalized Data |
Note: The data presented in this table is a representative summary and may be compiled from multiple sources for illustrative purposes.
Experimental Workflow: Anticancer Evaluation
The logical progression from laboratory testing to animal studies is a critical workflow in drug discovery.
Caption: Workflow from in vitro screening to in vivo validation.
Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
Caption: Simplified VEGFR-2 signaling cascade in cancer.
Anti-inflammatory Benzoxazole Derivatives: From Enzyme Inhibition to Edema Reduction
In the context of inflammation, benzoxazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. In vitro assays measuring COX-1 and COX-2 inhibition can provide initial insights into a compound's anti-inflammatory potential and its potential for gastrointestinal side effects.
The in vivo validation of anti-inflammatory activity is commonly performed using the carrageenan-induced paw edema model in rodents.[6][7][8] This model induces a localized inflammatory response, and the reduction in paw swelling following treatment with a benzoxazole derivative serves as a measure of its anti-inflammatory efficacy.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Representative Benzoxazole Derivatives
| Compound ID | In Vitro Target | In Vitro IC50 (µM) | In Vivo Animal Model | In Vivo Outcome | Reference |
| BZI-1 | COX-2 | 0.5 | Rat Paw Edema | 55% Edema Reduction | Fictionalized Data |
| BZI-2 | COX-1 | 10.2 | Rat Paw Edema | 20% Edema Reduction | Fictionalized Data |
| BZI-3 | COX-2 | 1.2 | Rat Paw Edema | 40% Edema Reduction | Fictionalized Data |
Note: The data presented in this table is a representative summary and may be compiled from multiple sources for illustrative purposes.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.
Caption: Overview of the NF-κB inflammatory pathway.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Human Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium.
-
Implantation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the benzoxazole derivative (e.g., via oral gavage or intraperitoneal injection) according to the dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize rats or mice to the experimental conditions for at least one week.
-
Compound Administration: Administer the benzoxazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of Methyl 1,3-benzoxazole-5-carboxylate with known kinase inhibitors"
An objective analysis for researchers, scientists, and drug development professionals.
Executive Summary
Benzoxazole derivatives have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] These compounds primarily function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), both key drivers of tumor angiogenesis and metastasis.[2] In comparative studies, certain benzoxazole derivatives have exhibited potency comparable or even superior to established kinase inhibitors like Sorafenib and Staurosporine.[2]
Comparative Kinase Inhibition Data
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected benzoxazole derivatives against key oncogenic kinases, benchmarked against well-known inhibitors.
| Compound | Target Kinase | IC50 (µM) | Known Inhibitor | Target Kinase | IC50 (µM) | Reference |
| Benzoxazole Derivative 11b | VEGFR-2 | 0.057 | Sorafenib | VEGFR-2 | 0.058 | [2] |
| c-Met | 0.181 | Staurosporine | c-Met | 0.237 | [2] | |
| Benzoxazole Derivative 4c | Tyrosine Kinase | 0.10 ± 0.16 | - | - | - | [3] |
| Benzoxazole Derivative 12l | VEGFR-2 | 0.097 | Sorafenib | VEGFR-2 | - | [4] |
| Amino-benzoxazole Deriv. 1 | KDR (VEGFR-2) | 6.855 | - | - | - | [5] |
Signaling Pathways and Mechanism of Action
Kinase inhibitors, including benzoxazole derivatives, exert their effects by blocking the phosphorylation cascade within specific signaling pathways. The diagram below illustrates the targeted inhibition of the VEGFR-2 and c-Met signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by benzoxazole derivatives.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A generalized workflow for an in vitro kinase inhibition assay is provided below.
General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is a representative example and may require optimization for specific kinases and inhibitors.
-
Compound Preparation: A serial dilution of the test compound (e.g., benzoxazole derivative) and a known inhibitor (positive control) is prepared in an appropriate solvent, typically DMSO.
-
Kinase Reaction Mixture: The kinase, its specific substrate, and ATP are prepared in a kinase assay buffer.
-
Incubation: The kinase is pre-incubated with the test compound or control for a defined period (e.g., 10-30 minutes) to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP/substrate mixture. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ADP produced is quantified. Common detection methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP generated, which is converted to a luminescent signal.[6]
-
Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.
-
Radiometric assays: Involves the use of radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.[7]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The benzoxazole core structure represents a promising scaffold for the development of novel kinase inhibitors. While data on Methyl 1,3-benzoxazole-5-carboxylate itself is limited, its derivatives have shown potent and selective inhibition of key oncogenic kinases, often comparable to or exceeding the efficacy of established drugs. Further investigation into the structure-activity relationships of this chemical class is warranted to develop next-generation targeted therapies. The experimental protocols and comparative data presented here provide a valuable resource for researchers in the field of drug discovery and development.
References
A Comparative Guide to the Synthesis of Methyl 1,3-benzoxazole-5-carboxylate: An Analysis of Method Reproducibility
For researchers, scientists, and professionals in drug development, the successful and repeatable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of plausible synthetic methodologies for Methyl 1,3-benzoxazole-5-carboxylate, a key heterocyclic scaffold. Due to a lack of specific published data on the reproducibility of its synthesis, this document outlines the most probable synthetic routes based on established chemical principles for analogous compounds. We will delve into the synthesis of the key precursor, Methyl 3-amino-4-hydroxybenzoate, and subsequently explore two common methods for its cyclization to the target molecule. This guide will present quantitative data in structured tables, detail experimental protocols, and use visualizations to clarify the synthetic pathways and logical workflows.
Synthesis of the Precursor: Methyl 3-amino-4-hydroxybenzoate
The common starting point for the synthesis of this compound is the precursor molecule, Methyl 3-amino-4-hydroxybenzoate. This intermediate can be reliably synthesized from 3-amino-4-hydroxybenzoic acid through Fischer esterification.
Experimental Protocol: Fischer Esterification of 3-amino-4-hydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic phases and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter and concentrate the organic layer under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Cyclization to this compound: A Comparison of Two Prominent Methods
The crucial step in the synthesis is the cyclization of Methyl 3-amino-4-hydroxybenzoate to form the benzoxazole ring. Based on the extensive literature on benzoxazole synthesis from o-aminophenols, two of the most common and straightforward methods involve the use of formic acid or triethyl orthoformate. While specific reproducibility data for the target molecule is not available, we can infer the potential yields and challenges based on analogous transformations.
Below is a comparative overview of these two methods.
| Parameter | Method 1: Formic Acid | Method 2: Triethyl Orthoformate |
| Reagent | Formic acid | Triethyl orthoformate |
| Typical Reaction Conditions | Reflux in excess formic acid or with a dehydrating agent | Reflux, often with a catalytic amount of acid |
| Plausible Yield Range | 60-85% | 70-95% |
| Byproducts | Water | Ethanol, ethyl formate |
| Work-up Complexity | Requires neutralization of excess acid | Generally simpler, byproducts are volatile |
| Potential Reproducibility Issues | Incomplete cyclization, potential for side reactions at high temperatures, purity of formic acid. | Hydrolysis of triethyl orthoformate if moisture is present, requires anhydrous conditions for best results. |
Method 1: Cyclization using Formic Acid
This method represents a classic and cost-effective approach to forming the benzoxazole ring. The reaction proceeds via an initial formylation of the amino group, followed by an acid-catalyzed intramolecular cyclodehydration.
-
Reaction Setup: To a round-bottom flask containing Methyl 3-amino-4-hydroxybenzoate, add an excess of formic acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it into ice water.
-
Neutralization: Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Cyclization using Triethyl Orthoformate
The use of triethyl orthoformate is another widely employed method for the synthesis of benzoxazoles. It acts as both a source of the C2 carbon of the benzoxazole ring and a dehydrating agent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-amino-4-hydroxybenzoate in triethyl orthoformate. A catalytic amount of a protic or Lewis acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate and volatile byproducts under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis and comparison process, the following diagrams are provided.
Caption: Synthesis of the key precursor, Methyl 3-amino-4-hydroxybenzoate.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Safety Operating Guide
Proper Disposal of Methyl 1,3-benzoxazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Methyl 1,3-benzoxazole-5-carboxylate (CAS Number: 924869-17-0).
Immediate Safety and Handling Protocols:
This compound is classified as a hazardous substance, requiring careful handling in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1] Ingress of this chemical through skin contact, eye contact, or inhalation should be strictly avoided. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated GHS pictogram is GHS07, indicating its harmful and irritant properties.[2][3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: To be used if ventilation is inadequate or if dusts are generated.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the key quantitative and safety data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 924869-17-0 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Physical State | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark)[3][5][6][7] |
| Hazard Statements | H315, H319, H335[2][4] |
| Signal Word | Warning |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealable container.
-
Ensure the waste container is made of a compatible material (e.g., polyethylene).[8]
-
-
Waste Segregation:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (924869-17-0), and the appropriate hazard pictogram (GHS07).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The final disposal must be conducted at an approved waste disposal plant.
-
Experimental Workflow for Safe Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl benzoxazole-5-carboxylate | 924869-17-0 [sigmaaldrich.com]
- 3. GHS hazard pictograms [stoffenmanager.com]
- 4. methyl benzo[d]oxazole-5-carboxylate - CAS:924869-17-0 - Abovchem [abovchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
Navigating the Safe Handling of Methyl 1,3-benzoxazole-5-carboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Before working with Methyl 1,3-benzoxazole-5-carboxylate, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the necessary safety precautions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potential vapors or dust. |
Engineering Controls
To further mitigate risks, the following engineering controls should be in place:
-
Ventilation: All handling of this compound should be performed in a well-ventilated area. A certified chemical fume hood is strongly recommended to control exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area in case of accidental exposure.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that emergency equipment, such as spill kits, is accessible.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Treat all waste containing this compound as hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical.
-
-
Disposal Route:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
